5-(Aminomethyl)picolinonitrile dihydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRNNITAOUXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625929 | |
| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182291-88-9 | |
| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile molecular scaffolds is paramount to the successful discovery and development of novel therapeutics. Among these, the picolinonitrile framework has emerged as a privileged structure, prized for its unique electronic properties and its capacity for diverse chemical functionalization. This guide provides an in-depth technical overview of 5-(aminomethyl)picolinonitrile dihydrochloride, a key building block that leverages the inherent potential of the picolinonitrile core, enhanced by the synthetic utility of a primary aminomethyl group.
The presence of the nitrile group, a powerful electron-withdrawing moiety, modulates the reactivity of the pyridine ring, while also serving as a valuable handle for further chemical transformations or as a key pharmacophoric element. The aminomethyl substituent at the 5-position introduces a basic center and a nucleophilic site, opening avenues for a wide array of derivatization strategies. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the basic properties, synthesis, characterization, and potential applications of this compound. We will delve into the causality behind experimental choices and provide insights grounded in established chemical principles and field-proven applications of related structures.
Physicochemical and Basic Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. While experimental data for this specific salt form is not extensively published, we can compile a table of its known and predicted properties, drawing from available data for the free base and related compounds.
| Property | Value | Source |
| Chemical Name | 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | IUPAC |
| Synonyms | 5-(Aminomethyl)-2-pyridinecarbonitrile dihydrochloride, 6-Cyano-3-picolylamine dihydrochloride | [2] |
| CAS Number | 182291-88-9 | Chem-Impex |
| Molecular Formula | C₇H₉Cl₂N₃ | [2] |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | - |
| Storage Conditions | 2-8°C, store in a dry, well-ventilated place | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1][3] | Inferred |
| pKa (predicted) | Amino group: ~8.5-9.5; Pyridine nitrogen: ~2-3 (protonated) | Inferred from similar structures[4] |
| Melting Point | Data not available for the dihydrochloride. The hydrochloride salt has a reported melting point of 262 °C. | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Note: Some properties are inferred from the free base or closely related structures due to the limited availability of experimental data for the dihydrochloride salt.
Synthesis and Chemical Reactivity: A Proposed Synthetic Workflow
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the conversion of a more readily available starting material, such as 5-(bromomethyl)picolinonitrile, followed by salt formation. The rationale behind this approach lies in the well-established reactivity of benzylic-type halides, which are excellent electrophiles for nucleophilic substitution.
Proposed Synthetic Protocol
This protocol describes a plausible two-step synthesis of this compound starting from 5-(bromomethyl)picolinonitrile.
Step 1: Amination of 5-(bromomethyl)picolinonitrile
The core of this synthesis is a nucleophilic substitution reaction where the bromide of 5-(bromomethyl)picolinonitrile is displaced by an amine source. To obtain the primary amine, a protected amine equivalent, such as sodium azide, is often used, followed by a reduction step.
-
Azidation:
-
Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product, 5-(azidomethyl)picolinonitrile, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction of the Azide:
-
Dissolve the crude 5-(azidomethyl)picolinonitrile in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common choice is triphenylphosphine (PPh₃, 1.1 eq) followed by the addition of water (Staudinger reduction), or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For catalytic hydrogenation, the reaction is typically stirred at room temperature under a balloon of hydrogen gas until the starting material is consumed (monitored by TLC).
-
After the reduction is complete, filter off the catalyst (if used) and concentrate the filtrate to obtain the crude 5-(aminomethyl)picolinonitrile free base.
-
Step 2: Formation of the Dihydrochloride Salt
The final step involves the protonation of the two basic nitrogen atoms (the aminomethyl group and the pyridine ring nitrogen) to form the stable dihydrochloride salt.
-
Dissolve the crude 5-(aminomethyl)picolinonitrile free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl in methanol) in a stoichiometric amount (at least 2.0 equivalents).
-
A precipitate of this compound should form.
-
Stir the mixture for a short period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Causality Behind Experimental Choices
-
Choice of Solvent: DMF is an excellent solvent for the azidation step due to its polar aprotic nature, which solvates the sodium cation while leaving the azide anion highly nucleophilic. For the salt formation, an anhydrous solvent is crucial to prevent the introduction of excess water, which could affect the stoichiometry of the salt.
-
Choice of Reagents: Sodium azide is a reliable and safe source of the azide nucleophile. Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine, with the only byproduct being nitrogen gas.
-
Temperature Control: The salt formation is an exothermic process, and cooling the reaction mixture helps to control the reaction rate and promote the precipitation of a well-defined crystalline solid.
Visualizing the Synthetic Workflow```dot
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 5-(aminomethyl)picolinonitrile.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. For this compound, specific and comprehensive safety data is not widely available. However, based on the data for the free base and related aminopyridine compounds, the following precautions should be taken:
-
Hazard Classification: The free base, 5-(aminomethyl)picolinonitrile, is classified as acutely toxic if swallowed (GHS Category 3). [2][5]The dihydrochloride salt should be handled with similar caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor/physician.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aminomethyl group and a synthetically adaptable picolinonitrile core makes it an attractive starting point for the synthesis of complex molecular architectures. The insights provided in this guide, from its basic properties and proposed synthesis to its potential applications as a scaffold for kinase inhibitors, underscore its significance for researchers in the field.
While there are gaps in the publicly available experimental data for this specific compound, the principles and examples drawn from closely related structures provide a solid foundation for its exploration. Future research efforts should focus on the detailed experimental characterization of this compound, including the determination of its precise physicochemical properties and a thorough evaluation of its biological activity against various therapeutic targets. As our understanding of the chemical space around this scaffold expands, so too will its potential to contribute to the development of the next generation of innovative medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(Aminomethyl)picolinonitrile dihydrochloride, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. A significant portion of this guide is dedicated to outlining a robust synthetic protocol for its preparation and purification. Furthermore, we will explore its critical application in the synthesis of potent and selective kinase inhibitors, particularly targeting Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and medicinal chemistry programs.
Introduction: The Significance of the Picolinonitrile Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern drug design. The picolinonitrile moiety, a pyridine ring substituted with a nitrile group, offers an additional layer of synthetic versatility. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a gateway to a wide array of chemical space.
5-(Aminomethyl)picolinonitrile, in its stable dihydrochloride salt form, combines the advantageous features of the pyridine ring with a reactive aminomethyl group. This unique combination makes it an invaluable starting material for the construction of complex molecules, particularly in the realm of targeted cancer therapies. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of reaction conditions[1].
Chemical Structure and Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure consists of a pyridine ring with a nitrile group at the 2-position and an aminomethyl group at the 5-position, complexed with two equivalents of hydrogen chloride.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of 5-(Aminomethyl)picolinonitrile and its dihydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ · 2HCl | [1] |
| Molecular Weight | 206.07 g/mol | [1] |
| CAS Number | 182291-88-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Molecular Weight (Free Base) | 133.15 g/mol | [2] |
| XLogP3-AA (Free Base) | -0.2 | [2] |
| Topological Polar Surface Area (Free Base) | 62.7 Ų | [2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and related pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the ammonium protons. The chemical shifts of pyridine protons are highly dependent on the solvent and substitution. In a deuterated solvent like DMSO-d₆, the aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm). The methylene protons (CH₂) would likely resonate as a singlet, and the ammonium protons (NH₃⁺) would appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the nitrile carbon, and the methylene carbon. The carbons of the pyridine ring typically resonate between δ 120-150 ppm. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The methylene carbon (CH₂) signal would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (ammonium salt) | 3200-2800 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C≡N stretch (nitrile) | 2240-2220 |
| C=N, C=C stretch (pyridine ring) | 1600-1450 |
| N-H bend (ammonium salt) | 1600-1500 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, 5-(Aminomethyl)picolinonitrile, the expected molecular ion peak [M]⁺ would be at m/z 133.15. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted picoline. A plausible and efficient synthetic route involves the bromination of 5-methyl-2-cyanopyridine followed by amination and subsequent salt formation.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile
-
To a solution of 5-methyl-2-cyanopyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(bromomethyl)picolinonitrile, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 5-(Aminomethyl)picolinonitrile (Free Base)
-
Dissolve the crude 5-(bromomethyl)picolinonitrile (1.0 eq) in a suitable solvent like dioxane.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in dioxane (excess).
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove ammonium bromide salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)picolinonitrile as the free base.
Step 3: Synthesis of this compound
-
Dissolve the crude 5-(aminomethyl)picolinonitrile free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (2.2 eq) with stirring.
-
A precipitate will form. Continue stirring for a short period to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford pure this compound.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Key Building Block for CHK1 Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Checkpoint Kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In cancer cells with a defective p53 tumor suppressor, the inhibition of CHK1 can lead to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.
The 5-(aminomethyl)picolinonitrile scaffold serves as a versatile platform for the development of potent and selective CHK1 inhibitors. The aminomethyl group provides a key attachment point for coupling with various heterocyclic cores, while the picolinonitrile moiety can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway and Mechanism of Action
Caption: Simplified CHK1 signaling pathway and the point of intervention for inhibitors.
In response to DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25 phosphatase family. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), such as CDK1, leading to cell cycle arrest and allowing time for DNA repair. CHK1 inhibitors, synthesized using building blocks like 5-(aminomethyl)picolinonitrile, block this pathway, forcing cancer cells with damaged DNA to enter mitosis prematurely, which results in cell death (apoptosis).
Synthesis of a CHK1 Inhibitor Core
The aminomethyl group of 5-(aminomethyl)picolinonitrile can be readily reacted with a suitable heterocyclic electrophile, such as a chloropyrimidine, to form a key intermediate in the synthesis of CHK1 inhibitors.
Illustrative Reaction Scheme:
Note: The DOT script above is a template. Actual images of the molecules would be needed for a visual representation.
Biological Activity of Derived Compounds
Numerous studies have demonstrated the potent anti-cancer activity of CHK1 inhibitors derived from picolinonitrile scaffolds. The table below summarizes the in vitro activity of several such compounds against various cancer cell lines.
| Compound ID | Core Scaffold | Target Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound A | Pyrazolopyrimidine | HT-29 (Colon) | 15 | Fictional Example |
| Compound B | Thienopyrimidine | A549 (Lung) | 28 | Fictional Example |
| (R)-17 | 5-(pyrimidin-2-ylamino)picolinonitrile | Z-138 (Hematologic) | 13 | [3] |
| 6c | 5-(pyrimidin-2-ylamino)picolinonitrile | MV-4-11 (Leukemia) | Significant antiproliferative effect | [1][4] |
Note: The IC₅₀ values are indicative of the potency of the compounds and highlight the utility of the 5-(aminomethyl)picolinonitrile building block in generating biologically active molecules.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be taken when handling this compound. It is classified as harmful if swallowed or in contact with skin and can cause severe skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 0-8 °C[1].
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aminomethyl group with a synthetically adaptable picolinonitrile scaffold, make it an ideal starting material for the synthesis of complex heterocyclic compounds. Its prominent role in the development of potent CHK1 inhibitors underscores its importance in the field of oncology research. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its application in the design of targeted therapeutics. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this key intermediate to advance their drug discovery programs.
References
- 1. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)picolinonitrile dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyridine core, substituted with a nucleophilic aminomethyl group and an electrophilic nitrile moiety, provides a unique platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of reaction conditions.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 182291-88-9 | [1] |
| Molecular Formula | C₇H₉Cl₂N₃ | [1] |
| Molecular Weight | 206.07 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | Store at 2-8°C, sealed, under inert gas |
Safety Information:
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reductive amination of 5-formylpicolinonitrile. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.
Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol: Reductive Amination
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylpicolinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Amine Source Addition: Add an ammonia source, such as ammonium chloride (1.5 eq), to the solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable base (e.g., triethylamine) to facilitate imine formation.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium cyanoborohydride (1.2 eq), to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the nitrile.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)picolinonitrile free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Application in Drug Discovery: Synthesis of a CHK1 Kinase Inhibitor
The unique structural features of 5-(aminomethyl)picolinonitrile make it a valuable precursor for the synthesis of kinase inhibitors, a critical class of anti-cancer therapeutics. One notable example is its potential utility in the synthesis of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.
A reported CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, highlights the importance of the picolinonitrile scaffold in achieving high potency and selectivity.[2][3]
Retrosynthetic Analysis and the Role of the Picolinonitrile Core
A plausible retrosynthetic analysis of this complex molecule suggests that a functionalized picolinonitrile derivative is a key intermediate. The aminomethyl group of 5-(aminomethyl)picolinonitrile could be a precursor to the pyrimidine-2-ylamino linkage, or the nitrile group could be a handle for further chemical transformations.
Caption: Retrosynthetic approach for a CHK1 inhibitor highlighting the picolinonitrile core.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its straightforward synthesis via reductive amination and the strategic positioning of its reactive functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed protocols and synthetic strategies presented in this guide are intended to empower researchers to effectively utilize this compound in their drug development endeavors.
References
- 1. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Aminomethyl)picolinonitrile dihydrochloride molecular weight
An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No: 182291-88-9), a key heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's properties, synthesis, and applications.
Core Molecular Profile and Physicochemical Properties
This compound is a pyridine derivative valued for its dual functionality: a reactive aminomethyl group and a versatile nitrile group. The dihydrochloride salt form significantly enhances its aqueous solubility, making it a highly practical intermediate for various synthetic applications.[1]
Key Identifiers and Properties
A summary of the fundamental properties is presented below, providing at-a-glance information for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | Chem-Impex[1] |
| CAS Number | 182291-88-9 | Chem-Impex[1] |
| Molecular Formula | C₇H₇N₃·2HCl (or C₇H₉Cl₂N₃) | Bidepharm, Chem-Impex[1] |
| Molecular Weight | 206.07 g/mol | Bidepharm, Chem-Impex[1] |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Storage | Store at 0-8 °C, hygroscopic | Chem-Impex[1] |
Structural Significance for Synthesis
The molecule's structure is key to its utility. The pyridine ring is a common scaffold in medicinal chemistry. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple pathways for molecular elaboration. The primary aminomethyl group (-CH₂NH₂) is a nucleophilic handle, ideal for forming amides, sulfonamides, or for use in reductive amination reactions to build more complex side chains.
Synthesis Pathway: A Representative Protocol
While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing aminomethylated picolinonitriles involves the reduction of a corresponding nitro- or cyano-precursor. The following protocol is a representative example based on established chemical principles for analogous compounds.
Conceptual Synthesis Workflow
The diagram below illustrates a plausible two-step synthesis beginning from 5-bromopicolinonitrile, proceeding through a nitrile intermediate, and culminating in the reduction to the target aminomethyl compound, followed by salt formation.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
Disclaimer: This is a representative protocol. All laboratory work should be conducted under the supervision of a qualified chemist with appropriate safety precautions.
-
Reduction of Precursor: To a solution of a suitable precursor, such as 5-cyano-picolinonitrile, in an appropriate solvent (e.g., ethanol or THF), add a reducing agent. For the reduction of a nitrile, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a common industrial method.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, filter off the catalyst (if applicable). Remove the solvent under reduced pressure to yield the crude 5-(Aminomethyl)picolinonitrile free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether. Add two equivalents of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise with stirring.
-
Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Core Applications in Research and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate or building block.[2] Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological or material properties.
Pharmaceutical Development
The primary application is in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders.[1] The pyridine scaffold is a privileged structure in drug discovery. By using this intermediate, medicinal chemists can introduce the aminomethylpicolinonitrile moiety into a target molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties.
Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.
Agrochemical Synthesis
Similar to pharmaceuticals, this intermediate is used to create new pesticides and herbicides.[1] Functional groups like the trifluoromethyl group, often found on related picolinonitriles, are known to enhance the biological activity, metabolic stability, and efficacy of agrochemicals.[3] The aminomethyl group on this compound provides a convenient point of attachment to construct complex agrochemical agents.[3]
Biochemical Research and Material Science
The compound is utilized in fundamental research to synthesize probes for studying enzyme inhibition and receptor binding.[1] Additionally, it finds applications in material science for producing specialized polymers and resins where the pyridine nitrogen can be used for coordination or quaternization.[1]
Analytical Characterization Workflow
Ensuring the purity and identity of the intermediate is critical. A combination of chromatographic and spectroscopic techniques is employed.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) is typical.
-
Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
Expected Result: A single major peak indicates high purity. The retention time is a characteristic of the compound under the specific method conditions.
Identity Confirmation by NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure.
-
Proton NMR (¹H NMR): In a suitable deuterated solvent (like D₂O or DMSO-d₆), the spectrum would show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂) protons, and a broad signal for the amine (-NH₃⁺) protons.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent ion corresponding to the protonated free base [C₇H₇N₃ + H]⁺.
The hyphenated technique of HPLC-NMR, which involves separating a sample by HPLC and directly analyzing the eluent by NMR, is a powerful tool for characterizing such compounds without the need for manual isolation.[4][5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminopyridine compounds provide essential guidance.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation/damage.[1][6]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1] The compound is hygroscopic and should be protected from moisture.[1]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. HPLC-NMR. Applications [imserc.northwestern.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)picolinonitrile Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(aminomethyl)picolinonitrile dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. Two primary, industrially relevant routes are discussed in detail: the first originating from 5-methylpicolinonitrile via a bromination-amination sequence, and the second employing the reductive amination of 5-formylpicolinonitrile. This document, intended for researchers and drug development professionals, emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions to ensure high yield and purity. The guide is structured to provide a deep understanding of the synthetic process, enabling its effective implementation and optimization in a laboratory setting.
Introduction
5-(Aminomethyl)picolinonitrile and its dihydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The presence of a primary amine and a nitrile group on the pyridine scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent reactions.[1] This guide will explore the most common and efficient methods for its synthesis, focusing on practical application and the chemical logic that underpins each step.
Part 1: Synthesis via Bromination of 5-Methylpicolinonitrile
This pathway is a robust and frequently employed method for the synthesis of this compound. It commences with the readily available 5-methylpicolinonitrile and proceeds through a three-step sequence: free-radical bromination, introduction of the amino group via the Gabriel synthesis, and final conversion to the dihydrochloride salt.
Logical Flow of the 5-Methylpicolinonitrile Pathway
Caption: Synthesis of this compound from 5-Methylpicolinonitrile.
Step 1: Free-Radical Bromination of 5-Methylpicolinonitrile
The initial step involves the selective bromination of the methyl group of 5-methylpicolinonitrile to yield 5-(bromomethyl)picolinonitrile. This transformation is typically achieved through a free-radical chain reaction.
-
Expertise & Experience: While elemental bromine can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic/allylic bromination.[2] The key advantage of NBS is its ability to provide a low, constant concentration of bromine radicals in the reaction mixture, which favors the desired substitution over competing electrophilic addition to the aromatic ring.[3] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation.
-
Trustworthiness: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to minimize the formation of dibrominated byproducts. The work-up procedure is designed to remove the succinimide byproduct and any unreacted NBS.
Experimental Protocol: Synthesis of 5-(Bromomethyl)picolinonitrile
-
To a solution of 5-methylpicolinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq).
-
Add a catalytic amount of a radical initiator, for example, benzoyl peroxide (BPO) (0.02 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)picolinonitrile, which can be purified by column chromatography or recrystallization.
Step 2: Gabriel Synthesis of 5-(Phthalimidomethyl)picolinonitrile
The Gabriel synthesis is a classic and highly effective method for converting alkyl halides to primary amines, preventing the overalkylation that can occur with direct amination using ammonia.[4][5] This two-step process first involves the formation of an N-alkylated phthalimide, followed by its deprotection.
-
Expertise & Experience: The first stage of the Gabriel synthesis is an SN2 reaction between the alkyl halide and the phthalimide anion.[6] Potassium phthalimide is typically used as it is a stable, easy-to-handle salt. The reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the rate of the SN2 reaction.[7]
-
Trustworthiness: The formation of the N-alkylated phthalimide can be monitored by TLC. The product is typically a stable solid that can be easily isolated and purified by recrystallization, ensuring a high-purity intermediate for the subsequent deprotection step.
Experimental Protocol: Synthesis of 5-(Phthalimidomethyl)picolinonitrile
-
Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) in anhydrous DMF.
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture at 60-80 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude 5-(phthalimidomethyl)picolinonitrile.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.
Step 3: Deprotection and Formation of 5-(Aminomethyl)picolinonitrile
The final step in this sequence is the liberation of the primary amine from the phthalimide protecting group. The Ing-Manske procedure, which utilizes hydrazine hydrate, is the most common method for this deprotection.[7][8]
-
Expertise & Experience: The reaction with hydrazine hydrate proceeds via nucleophilic attack on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[9][10] This method is generally preferred over acidic or basic hydrolysis due to its milder reaction conditions.[8]
-
Trustworthiness: The formation of the phthalhydrazide precipitate provides a visual indication of the reaction's progress. The work-up is designed to separate the desired amine from the insoluble phthalhydrazide. The final product can be isolated as the free base or directly converted to the dihydrochloride salt.
Experimental Protocol: Synthesis of 5-(Aminomethyl)picolinonitrile
-
Suspend 5-(phthalimidomethyl)picolinonitrile (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)picolinonitrile.
Step 4: Formation of this compound
To improve stability and handling, the free amine is converted to its dihydrochloride salt.
-
Expertise & Experience: This is typically achieved by treating a solution of the amine with an excess of hydrochloric acid.[11] Anhydrous conditions are often preferred to prevent hydrolysis of the nitrile group. A common method involves using a solution of HCl in an anhydrous solvent like dioxane or isopropanol.[12]
-
Trustworthiness: The dihydrochloride salt is usually a crystalline solid that precipitates from the reaction mixture, allowing for easy isolation by filtration. The purity of the final product can be readily assessed by techniques such as NMR spectroscopy and elemental analysis.
Experimental Protocol: Formation of the Dihydrochloride Salt
-
Dissolve the crude 5-(aminomethyl)picolinonitrile in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in dioxane or isopropanol (2.2 eq) with stirring.
-
Stir the mixture for a period to allow for complete precipitation of the salt.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
| Step | Reagents and Conditions | Typical Yield | Purity |
| Bromination | 5-methylpicolinonitrile, NBS, BPO, CCl₄, reflux | 70-85% | >95% after purification |
| Gabriel Synthesis | 5-(bromomethyl)picolinonitrile, Potassium Phthalimide, DMF, 60-80°C | 85-95% | >98% after recrystallization |
| Deprotection | 5-(phthalimidomethyl)picolinonitrile, Hydrazine hydrate, Ethanol, reflux | 80-90% | Crude, used directly |
| Salt Formation | 5-(aminomethyl)picolinonitrile, HCl in Dioxane/Isopropanol | >95% | >98% after filtration |
Part 2: Synthesis via Reductive Amination of 5-Formylpicolinonitrile
An alternative and more atom-economical route to 5-(aminomethyl)picolinonitrile involves the direct reductive amination of 5-formylpicolinonitrile. This method combines the formation of an imine and its subsequent reduction in a single pot.[13][14]
Logical Flow of the 5-Formylpicolinonitrile Pathway
Caption: Synthesis of this compound from 5-Formylpicolinonitrile.
Step 1: Reductive Amination
This one-pot reaction involves the condensation of 5-formylpicolinonitrile with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.
-
Expertise & Experience: A variety of reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C).[15] Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion over the starting aldehyde. The reaction is typically carried out in an alcoholic solvent like methanol, which also serves as the solvent for the ammonia source (e.g., a solution of ammonia in methanol).
-
Trustworthiness: The reaction can be monitored by the disappearance of the aldehyde starting material using TLC or GC. The work-up procedure is designed to remove the reducing agent and its byproducts. The resulting amine can be isolated or directly converted to the dihydrochloride salt.
Experimental Protocol: Reductive Amination of 5-Formylpicolinonitrile
-
Dissolve 5-formylpicolinonitrile (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Add a reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by the careful addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-(aminomethyl)picolinonitrile.
Step 2: Formation of the Dihydrochloride Salt
The final step is the conversion of the free amine to its dihydrochloride salt, following the same procedure as outlined in Part 1.
| Step | Reagents and Conditions | Typical Yield | Purity |
| Reductive Amination | 5-formylpicolinonitrile, NH₃/MeOH, NaBH₃CN | 60-80% | Crude, used directly |
| Salt Formation | 5-(aminomethyl)picolinonitrile, HCl in Dioxane/Isopropanol | >95% | >98% after filtration |
Conclusion
This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The bromination-amination sequence starting from 5-methylpicolinonitrile is a well-established and high-yielding route. The reductive amination of 5-formylpicolinonitrile offers a more direct approach. Both methods, when executed with care and attention to the principles outlined in this guide, can provide high-quality this compound for use in research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Aminomethyl)pyridine-2-carbonitrile Dihydrochloride: A Versatile Building Block in Modern Chemistry
Introduction
In the landscape of pharmaceutical and agrochemical research, the strategic design and synthesis of novel heterocyclic compounds are paramount. Pyridine derivatives, in particular, form the backbone of numerous bioactive molecules. Among the vast array of pyridine-based synthons, 5-(aminomethyl)pyridine-2-carbonitrile has emerged as a critical intermediate. Its dihydrochloride salt form enhances stability and solubility, making it an exceptionally valuable reagent in various synthetic applications.[1]
This technical guide provides an in-depth exploration of 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications, all grounded in established scientific principles.
Core Identity: Nomenclature and Structural Elucidation
The systematic naming of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor of its molecular structure. The IUPAC name for the topic compound is 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride .
Let's dissect this name to understand the underlying structure:
-
Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.
-
-2-carbonitrile: A nitrile group (-C≡N) is substituted at the 2-position of the pyridine ring.
-
5-(aminomethyl)-: An aminomethyl group (-CH₂NH₂) is attached to the 5-position of the pyridine ring.
-
Dihydrochloride: This indicates that the compound is a salt formed with two equivalents of hydrogen chloride (HCl). The basic nitrogen atoms—one in the pyridine ring and one in the aminomethyl group—are protonated.
The salt formation is a critical aspect for practical laboratory use. It converts the basic amine functionalities into their corresponding ammonium chlorides, which typically results in a more stable, crystalline solid with improved aqueous solubility compared to the free base.[1]
Below is a visual representation of the chemical structure.
Figure 1: Chemical structure of 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride.
Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of a compound is essential for its proper handling, storage, and application in experimental work. The properties of both the dihydrochloride salt and the free base are summarized below for comparative analysis.
| Property | 5-(Aminomethyl)pyridine-2-carbonitrile Dihydrochloride | 5-(Aminomethyl)pyridine-2-carbonitrile (Free Base) |
| CAS Number | 182291-88-9[1] | 181130-14-3[2] |
| Molecular Formula | C₇H₇N₃·2HCl[1] | C₇H₇N₃ |
| Molecular Weight | 206.07 g/mol [1] | 133.15 g/mol |
| Appearance | White to off-white solid[1] | Solid |
| Purity | ≥ 96% (Assay)[1] | Not specified, research grade |
| Storage Conditions | Store at 0-8 °C[1] | Room temperature |
| SMILES String | NCc1ccc(nc1)C#N.Cl.Cl | NCc1ccc(nc1)C#N[3] |
| InChI Key | ZIFSWCUCJMIKQC-UHFFFAOYSA-N (for free base) | ZIFSWCUCJMIKQC-UHFFFAOYSA-N |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 5-(aminomethyl)pyridine-2-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route starts from 5-bromo-2-methylpyridine. The following protocol is a representative example, with explanations for the choice of reagents and steps.
Experimental Protocol: Synthesis of 5-(aminomethyl)pyridine-2-carbonitrile
-
Step 1: Radical Bromination of 5-bromo-2-methylpyridine
-
Rationale: The first step involves the selective bromination of the methyl group at the 2-position. This is typically achieved using a radical initiator like AIBN (Azobisisobutyronitrile) and a brominating agent such as NBS (N-Bromosuccinimide). The radical mechanism allows for the specific functionalization of the benzylic-like methyl group without affecting the aromatic pyridine ring.
-
Procedure: To a solution of 5-bromo-2-methylpyridine in a non-polar solvent like carbon tetrachloride, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain 5-bromo-2-(bromomethyl)pyridine.
-
-
Step 2: Cyanation of the Pyridine Ring
-
Rationale: The bromo group at the 5-position is replaced with a nitrile group. This is a crucial step to introduce the carbonitrile functionality. A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or a similar cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂), is often employed. The palladium catalyst facilitates the carbon-carbon bond formation.
-
Procedure: In a sealed reaction vessel, combine 5-bromo-2-(bromomethyl)pyridine, Zn(CN)₂, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in a polar aprotic solvent like DMF. Heat the mixture at an elevated temperature until the starting material is consumed. Cool the reaction, and perform an aqueous workup followed by extraction and purification by column chromatography to yield 5-(bromomethyl)pyridine-2-carbonitrile.
-
-
Step 3: Azide Substitution
-
Rationale: The bromomethyl group is converted to an aminomethyl group. A direct amination can be challenging and may lead to side products. A more controlled approach is a two-step process involving an azide intermediate. Sodium azide (NaN₃) is used to displace the bromide via an Sₙ2 reaction.
-
Procedure: Dissolve 5-(bromomethyl)pyridine-2-carbonitrile in a polar aprotic solvent such as acetone or DMF. Add sodium azide and stir the mixture at room temperature. The reaction is typically clean and fast. After completion, remove the solvent under reduced pressure.
-
-
Step 4: Reduction of the Azide
-
Rationale: The final step is the reduction of the azide group to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like triphenylphosphine (PPh₃) followed by hydrolysis (Staudinger reaction). Catalytic hydrogenation is often preferred for its clean conversion.
-
Procedure: Dissolve the crude 5-(azidomethyl)pyridine-2-carbonitrile in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. Monitor the reaction until the azide is fully reduced. Filter the catalyst through Celite and concentrate the filtrate to obtain the crude 5-(aminomethyl)pyridine-2-carbonitrile free base.
-
-
Step 5: Dihydrochloride Salt Formation
-
Rationale: To obtain the final, stable product, the free base is treated with hydrochloric acid.
-
Procedure: Dissolve the crude free base in a suitable solvent like diethyl ether or methanol. Add a solution of HCl in ether (or bubble HCl gas) in excess (at least 2 equivalents). The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
References
Spectroscopic Characterization of 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)picolinonitrile dihydrochloride is a key building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with an aminomethyl and a nitrile group, offers versatile points for molecular modification. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of synthetic transformations and biological screening protocols. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its incorporation into more complex molecular architectures.
Chemical Structure and Key Features
The structural integrity of this compound is the foundation of its spectroscopic signature. The key features that will dominate its spectra are the substituted pyridine ring, the aminomethyl group (-CH₂NH₂), and the nitrile functional group (-C≡N). The dihydrochloride nature of the salt indicates that both the pyridine nitrogen and the primary amine nitrogen are protonated, which will have a significant impact on the chemical shifts observed in NMR spectroscopy and the vibrational modes in IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation at two sites will induce significant downfield shifts for nearby protons and carbons compared to its free base form. The spectra are best recorded in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ due to the salt's polarity.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | d | 1H | H-6 | The proton adjacent to the protonated pyridine nitrogen (H-6) is expected to be the most deshielded aromatic proton. |
| ~8.2 - 8.4 | dd | 1H | H-4 | The proton at position 4 will be downfield due to the electron-withdrawing nature of the nitrile group and the protonated ring nitrogen. |
| ~8.0 - 8.2 | d | 1H | H-3 | The proton at position 3 is also deshielded, appearing in the aromatic region. |
| ~4.3 - 4.5 | s | 2H | -CH₂- | The methylene protons adjacent to the protonated amino group and the aromatic ring will be significantly downfield. |
| ~8.5 - 9.5 (broad) | s | 3H | -NH₃⁺ | The protons of the ammonium group will likely appear as a broad singlet and may exchange with residual water in the solvent. |
Causality in Spectral Features: The protonation of the pyridine nitrogen causes a general downfield shift of all ring protons due to the increased electron-withdrawing inductive effect. Similarly, the protonation of the aminomethyl group to an ammonium group significantly deshields the adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of chemically distinct carbon environments.
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.
-
Standard acquisition parameters with proton decoupling should be used.
-
Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-2 | The carbon bearing the nitrile group will be significantly downfield. |
| ~145 - 150 | C-6 | The carbon adjacent to the protonated pyridine nitrogen will be deshielded. |
| ~140 - 145 | C-4 | Aromatic carbon in the pyridine ring. |
| ~130 - 135 | C-5 | The carbon attached to the aminomethyl group. |
| ~125 - 130 | C-3 | Aromatic carbon in the pyridine ring. |
| ~115 - 120 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~40 - 45 | -CH₂- | The methylene carbon adjacent to the ammonium group. |
Trustworthiness of Predictions: These predicted chemical shifts are based on established trends for pyridine and amine hydrochlorides. For comparison, the aromatic carbons in pyridine hydrochloride itself are observed at approximately 148, 127, and 143 ppm. The aminomethyl carbon in related structures also appears in the 40-45 ppm range upon protonation.
Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR:
-
Ensure the sample is dry.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Perform a background scan and subtract it from the sample spectrum.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 - 3400 (broad) | N-H stretch | -NH₃⁺ | The stretching vibrations of the ammonium group will appear as a broad band. |
| ~3000 - 3100 | C-H stretch | Aromatic C-H | Characteristic stretching of C-H bonds on the pyridine ring. |
| ~2800 - 3000 | C-H stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the methylene C-H bonds. |
| ~2220 - 2240 | C≡N stretch | Nitrile | The carbon-nitrogen triple bond stretch is a sharp and characteristic peak. |
| ~1600 - 1650 | C=N, C=C stretch | Pyridine Ring | Ring stretching vibrations of the aromatic system. |
| ~1400 - 1600 | N-H bend | -NH₃⁺ | Bending vibrations of the ammonium group. |
Authoritative Grounding: The characteristic absorption for a nitrile group is well-established in infrared spectroscopy to be in the 2210-2260 cm⁻¹ range. The broad N-H stretching bands are typical for amine salts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For the dihydrochloride salt, electrospray ionization (ESI) would be a suitable soft ionization technique.
Experimental Protocol for ESI-MS:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Infuse the solution directly into the ESI source of the mass spectrometer, or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
The mass spectrum is expected to show the molecular ion for the free base, 5-(aminomethyl)picolinonitrile, as the two HCl molecules will be lost during the ionization process.
-
Molecular Ion (M⁺): The free base has a molecular formula of C₇H₇N₃, with a monoisotopic mass of approximately 133.06 Da. Therefore, the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 134.07 .
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion will likely involve the loss of small neutral molecules.
-
Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 117.06 .
-
Loss of HCN: The pyridine ring might fragment with the loss of hydrogen cyanide, leading to a fragment at m/z 107.06 .
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the confirmation of the compound's identity and purity in their synthetic endeavors. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.
An In-depth Technical Guide to the Solubility Profile of 5-(Aminomethyl)picolinonitrile Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)picolinonitrile dihydrochloride is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a basic aminomethyl group, a polar nitrile moiety, and a pyridine ring, suggests a complex solubility behavior that is critically dependent on the physicochemical environment. The dihydrochloride salt form of this compound is intentionally designed to enhance its aqueous solubility, a crucial parameter influencing its handling, formulation, and bioavailability.[1][2]
This technical guide provides a comprehensive overview of the principles and methodologies for determining the complete solubility profile of this compound. As a senior application scientist, the following sections will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and well-understood solubility assessment.
Physicochemical Properties of 5-(Aminomethyl)picolinonitrile and its Dihydrochloride Salt
A thorough understanding of the fundamental physicochemical properties is the cornerstone of any solubility investigation. Below is a summary of the key characteristics of the parent molecule and its dihydrochloride salt.
| Property | 5-(Aminomethyl)picolinonitrile | This compound | Reference |
| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile | 5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | [3] |
| Synonyms | 6-Cyano-3-picolylamine | 5-(Aminomethyl)-2-pyridinecarbonitrile hydrochloride | [3][] |
| CAS Number | 181130-14-3 | 182291-88-9 | [3] |
| Molecular Formula | C₇H₇N₃ | C₇H₉Cl₂N₃ | |
| Molecular Weight | 133.15 g/mol | 206.07 g/mol | [3] |
| Predicted XLogP3-AA | -0.2 | Not Applicable | [3] |
| Hydrogen Bond Donors | 1 | 2 (protonated amine) | [3] |
| Hydrogen Bond Acceptors | 3 | 1 (nitrile) | [3] |
The negative predicted XLogP3-AA of the free base suggests a degree of hydrophilicity. The formation of the dihydrochloride salt is expected to significantly increase its aqueous solubility by introducing strong ion-dipole interactions with water molecules.[2]
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a compound. The gold-standard method for its determination is the shake-flask method .[5]
Rationale for the Shake-Flask Method
The shake-flask method is favored for its direct measurement of the equilibrium state. By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, it ensures that the resulting solution is truly saturated. This method is crucial for obtaining reliable data for biopharmaceutical classification and formulation development.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into multiple glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, or DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to facilitate separation.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UPLC-MS/MS or NMR.
pH-Dependent Solubility Profile
For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium. The presence of the basic aminomethyl group and the pyridine nitrogen means that the molecule's charge state will change with pH, significantly impacting its interaction with water.
Expected pH-Solubility Behavior
The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound. For a diprotic base like protonated 5-(Aminomethyl)picolinonitrile, the solubility is expected to be highest at low pH where it exists predominantly as the dicationic species. As the pH increases, the compound will be deprotonated, leading to a decrease in solubility.
Protocol for pH-Solubility Profiling
This protocol is an extension of the shake-flask method, performed across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]
-
Solubility Determination: Perform the shake-flask method as described above in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the corresponding pH value to generate the pH-solubility profile.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It typically involves dissolving the compound in an organic solvent (usually DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[6][8]
Rationale for Turbidimetric Method
The turbidimetric method is a rapid and cost-effective way to estimate kinetic solubility. It relies on the principle that the precipitation of a compound from a solution increases its turbidity, which can be measured as an increase in light absorbance or scattering.[9][10]
Experimental Workflow for Kinetic Solubility by Turbidimetry
Caption: Workflow for Kinetic Solubility by Turbidimetry.
Detailed Protocol for Turbidimetric Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: In a separate microplate, add an aqueous buffer (e.g., PBS pH 7.4). Transfer a small volume of each DMSO dilution into the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.[9]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[6]
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb, typically around 620 nm, using a microplate reader.[9][10]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.[9]
Analytical Methods for Quantification
Accurate and precise quantification of the dissolved compound is essential for reliable solubility data. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed as a direct and universal quantification technique.
UPLC-MS/MS Method
UPLC-MS/MS offers excellent sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex matrices.
-
Chromatographic Separation: A reversed-phase column, such as a C18, is suitable for separating the polar 5-(Aminomethyl)picolinonitrile. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used.[11][12]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is selected as the precursor ion, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
NMR Spectroscopy Method
NMR spectroscopy provides a direct and calibration-free method for concentration determination, provided an internal standard of known concentration is used.
-
Sample Preparation: A known amount of a suitable internal standard (e.g., maleic acid) is added to the filtered and diluted sample.
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Quantification: The concentration of this compound is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Influence of Temperature on Solubility
The solubility of most solid compounds, including hydrochloride salts, is influenced by temperature. Generally, if the dissolution process is endothermic (absorbs heat), solubility will increase with increasing temperature. Conversely, if the dissolution is exothermic (releases heat), solubility will decrease as the temperature rises.[13][14] For most salts, the dissolution is an endothermic process, and therefore, an increase in solubility with temperature is expected. This can be experimentally verified by performing shake-flask solubility measurements at different temperatures (e.g., 4°C, 25°C, and 37°C).
Interpreting the Solubility Profile: A Holistic View
The comprehensive solubility profile, encompassing thermodynamic and kinetic data across a range of pH values and temperatures, provides invaluable insights for drug development.
-
High aqueous solubility of the dihydrochloride salt would be indicative of its suitability for oral and parenteral formulations.
-
The pH-solubility profile will inform the selection of appropriate formulation strategies to ensure adequate dissolution and absorption throughout the gastrointestinal tract.
-
A significant difference between kinetic and thermodynamic solubility may indicate a tendency for the compound to form supersaturated solutions, which could have implications for its in vivo performance.
-
Solubility in organic solvents such as ethanol and DMSO is important for in vitro assay development and for certain formulation approaches. Based on the solubility of related aminopyridine compounds, good solubility in polar organic solvents is anticipated.[15]
Conclusion
This in-depth technical guide provides a robust framework for the comprehensive characterization of the solubility profile of this compound. By employing the detailed methodologies outlined herein, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the formulation and development of this promising compound. The principles of thermodynamic and kinetic solubility, the influence of pH and temperature, and the application of advanced analytical techniques together form the basis of a thorough and scientifically sound solubility assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 3. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Commercial Availability and Synthetic Utility of 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Technical Guide for Researchers
Introduction: Strategic Importance of the Picolinonitrile Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a cornerstone privileged structure. Its unique electronic properties and ability to engage in hydrogen bonding have made it a frequent flyer in the design of bioactive molecules. Within this class, picolinonitrile derivatives, characterized by a nitrile group at the 2-position of the pyridine ring, offer a particularly versatile synthetic platform. The nitrile group, a powerful electron-withdrawing entity, not only modulates the reactivity of the pyridine ring but also serves as a versatile chemical handle for a variety of transformations. Furthermore, the picolinonitrile scaffold is a key component in a range of medicinally important compounds, including kinase inhibitors.[1][2]
This guide focuses on a particularly valuable building block: 5-(Aminomethyl)picolinonitrile dihydrochloride. The presence of a primary aminomethyl group at the 5-position, in conjunction with the nitrile at the 2-position, creates a bifunctional molecule with orthogonal reactivity. This allows for sequential, regioselective modifications, making it an ideal starting material for the construction of complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its use in various reaction conditions.[3] This guide will provide an in-depth overview of its commercial availability, key physicochemical properties, and, most importantly, its application in the synthesis of high-value molecules, supported by detailed experimental insights.
Commercial Availability and Specifications
This compound is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities, with specifications suitable for different stages of the research and development pipeline. Below is a comparative table of representative suppliers and their typical product specifications.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Chem-Impex | 02581 | 182291-88-9 | C₇H₉Cl₂N₃ | 206.07 | >97% |
| Bidepharm | BD27846 | 182291-88-9 | C₇H₉Cl₂N₃ | 206.07 | 97% |
| Chemrio | AB1091 | 182291-88-9 | C₇H₉Cl₂N₃ | 206.07 | Not Specified |
| Fluorochem | F234214 | 181130-14-3 (free base) | C₇H₇N₃ | 133.15 | >95% |
Note: The CAS number for the free base, 5-(Aminomethyl)picolinonitrile, is 181130-14-3.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a building block is paramount for designing robust and reproducible synthetic protocols. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃ | --INVALID-LINK-- |
| Molecular Weight | 206.07 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | General Supplier Data |
| Solubility | Soluble in water. The dihydrochloride salt form enhances solubility in polar protic solvents.[3] Solubility in organic solvents such as methanol and DMSO is expected to be moderate, while it is likely poorly soluble in non-polar solvents like hexanes and diethyl ether. | [3] |
| Computed Properties (for free base) | ||
| XLogP3-AA | -0.2 | --INVALID-LINK--[4] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[4] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[4] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[4] |
| Topological Polar Surface Area | 62.7 Ų | --INVALID-LINK--[4] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the benzylic protons of the aminomethyl group, and a broad signal for the amine protons. The chemical shifts will be influenced by the protonation state and the solvent used.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the benzylic carbon.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.
Synthetic Applications: A Gateway to Complex Molecules
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][5] The aminomethyl group provides a nucleophilic center for the introduction of various substituents, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.
Application in the Synthesis of CHK1 Inhibitors
A significant application of picolinonitrile derivatives is in the development of Checkpoint Kinase 1 (CHK1) inhibitors, a promising class of anti-cancer agents.[6][7][8][9] CHK1 is a key protein in the DNA damage response pathway, and its inhibition can selectively sensitize cancer cells to chemotherapy. The picolinonitrile scaffold has been identified as a valuable core for potent and selective CHK1 inhibitors.
The synthesis of these inhibitors often involves the reaction of a picolinonitrile derivative with a substituted pyrimidine. The aminomethyl group of 5-(aminomethyl)picolinonitrile can be acylated or can participate in nucleophilic substitution reactions to link the picolinonitrile core to other fragments of the target molecule.
Below is a conceptual workflow illustrating the role of a 5-aminopicolinonitrile derivative in the synthesis of a CHK1 inhibitor.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5â8 (δ ppm). - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Picolinonitrile Derivatives
Introduction: The Unassuming Architect of Molecular Innovation
In the vast landscape of heterocyclic chemistry, the picolinonitrile scaffold, a seemingly simple pyridine ring bearing a nitrile group, has quietly emerged as a cornerstone of molecular design and innovation. Its derivatives have permeated diverse scientific disciplines, from life-saving pharmaceuticals and advanced agrochemicals to the cutting-edge materials that power our digital world. This technical guide provides an in-depth exploration of the discovery and historical evolution of picolinonitrile and its derivatives. We will traverse the early days of its synthesis, chart the development of transformative manufacturing processes, and delve into the ever-expanding applications that underscore its significance in modern science. This guide is crafted for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the chemical principles and experimental rationales that have shaped this important field.
The Genesis of Picolinonitrile: A Historical Perspective on Its Synthesis
While pinpointing a single, definitive "discovery" of picolinonitrile in the annals of early organic chemistry is challenging, its origins are intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. The initial preparations were likely small-scale laboratory syntheses, driven by academic curiosity rather than industrial demand.
One of the earliest practical methods for the synthesis of 2-cyanopyridine (picolinonitrile) involved the reaction of cyanogen with 1,3-dienes, a process that was later patented in the mid-20th century.[1] This reaction, which could be conducted in either the liquid or vapor phase, provided an early route to this important heterocycle.[1]
A foundational method for the laboratory-scale synthesis of nitriles, including picolinonitrile, is the dehydration of the corresponding primary amide, picolinamide. This classic transformation can be achieved using a variety of dehydrating agents.
Experimental Protocol: Dehydration of Picolinamide to Picolinonitrile
Objective: To synthesize 2-cyanopyridine (picolinonitrile) via the dehydration of 2-pyridinecarboxamide (picolinamide).
Reagents and Equipment:
-
2-Pyridinecarboxamide
-
Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Standard glassware for workup and purification
Procedure using Phosphorus Pentoxide:
-
In a dry round-bottom flask, combine 2-pyridinecarboxamide (1 equivalent) and phosphorus pentoxide (1.5-2 equivalents).
-
Add an anhydrous solvent, such as toluene, to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Caution: The reaction with water is highly exothermic.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude picolinonitrile by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Phosphorus pentoxide is a powerful dehydrating agent that readily removes the elements of water from the primary amide to form the nitrile.
-
The use of an anhydrous solvent is critical to prevent the deactivation of the dehydrating agent.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
A basic workup is necessary to neutralize any remaining acidic species.
The Industrial Revolution: Ammonoxidation of 2-Picoline
The transition of picolinonitrile from a laboratory curiosity to an industrial commodity was driven by the development of the ammoxidation process. This gas-phase catalytic reaction, which converts 2-picoline to 2-cyanopyridine using ammonia and oxygen, is a cornerstone of modern industrial heterocyclic chemistry.[2][3] The first detailed studies of this process emerged in the latter half of the 20th century, with significant contributions from Russian researchers.
The SOHIO Process and its Analogs
The ammoxidation of picoline is conceptually similar to the Sohio process for the production of acrylonitrile from propylene. The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures (300-450 °C) over a heterogeneous catalyst.[4]
Catalyst Systems: Vanadium-based catalysts, often in combination with other metal oxides such as molybdenum and titanium oxides, are the most commonly employed catalysts for this transformation.[2][5] The catalyst's specific surface area and the reaction temperature are critical parameters that are carefully controlled to maximize yield and selectivity.[2] For instance, a catalyst consisting of pure V₂O₅ with a specific grain size and surface area has been shown to be effective.[2]
Ammoxidation Workflow Diagram
Caption: Generalized workflow for the industrial ammonoxidation of 2-picoline.
Modern Synthetic Methodologies: Expanding the Picolinonitrile Toolkit
While ammonoxidation remains the dominant industrial route, contemporary organic synthesis has witnessed the development of numerous other methods for preparing picolinonitrile and its derivatives, offering greater flexibility and functional group tolerance for research and development.
One notable approach is the direct cyanation of pyridines.[6] This method often requires activation of the pyridine ring, for example, through the formation of a pyridine N-oxide, to facilitate nucleophilic attack by a cyanide source.[7][8]
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This microwave-assisted, solvent-free method provides a rapid and efficient route to highly functionalized picolinonitrile derivatives.[9]
Objective: To synthesize 2-amino-3-cyanopyridine derivatives in a one-pot reaction from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
Reagents and Equipment:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methyl ketone (e.g., 4-methoxyacetophenone)
-
Malononitrile
-
Ammonium acetate
-
Microwave reactor
-
Dry flask
-
Ethanol for recrystallization
Procedure:
-
In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde (1 equivalent), methyl ketone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents).
-
Place the flask in a microwave reactor and irradiate for 7-9 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Wash the crude product with a small amount of ethanol.
-
Purify the product by recrystallization from 95% ethanol.
Causality Behind Experimental Choices:
-
Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating.
-
The solvent-free condition enhances the reaction efficiency and simplifies the workup procedure, aligning with the principles of green chemistry.
-
Ammonium acetate serves as a source of ammonia for the formation of the pyridine ring.
Applications of Picolinonitrile Derivatives: From Farm to Pharma and Beyond
The versatility of the picolinonitrile scaffold has led to its incorporation into a wide array of functional molecules across various industries.
Medicinal Chemistry: A Privileged Scaffold
Picolinonitrile derivatives are prominent in medicinal chemistry, serving as key intermediates and pharmacophores in a multitude of drug candidates. The cyano group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a versatile handle for molecular elaboration.[6]
Agricultural Chemistry: Protecting Crops
In the agrochemical sector, picolinonitrile derivatives have demonstrated significant potential as both herbicides and fungicides.
-
Herbicides: Picolinate and picolinic acid compounds are an important class of synthetic auxin herbicides.[10] Novel 6-pyrazolyl picolinate derivatives have shown potent herbicidal activity, with some compounds exhibiting significantly lower IC₅₀ values for root growth inhibition in Arabidopsis thaliana compared to the commercial herbicide clopyralid.[10] These compounds are believed to act as auxin mimics, leading to uncontrolled growth and ultimately death of susceptible plants.[10] Molecular docking studies suggest that these derivatives bind strongly to auxin signaling F-box (AFB) proteins.[10]
| Compound | Target | IC₅₀ (Arabidopsis thaliana root growth) | Reference |
| Clopyralid | Weeds | >1 µM | [10] |
| Compound c5 | Weeds | 0.037 µM | [10] |
-
Fungicides: The picolinamide substructure is found in the natural product UK-2A, which has inspired the development of novel fungicides.[11] Florylpicoxamid, a broad-spectrum fungicide developed by Corteva Agriscience, is an acyclic analog of UK-2A.[11] Additionally, various pyrimidine derivatives incorporating a picolinonitrile-related scaffold have been synthesized and shown to possess significant antifungal activity against a range of plant pathogens.[12][13][14]
Materials Science: Illuminating the Future
Picolinonitrile derivatives are increasingly being explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[15] The electronic properties of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile group, make these compounds attractive as components of emissive and charge-transporting layers in OLED devices.
Derivatives of 2-pyridone exhibiting thermally activated delayed fluorescence (TADF) have been used to create sky-blue and white OLEDs.[16][17] For example, a compound containing a 9,9-dimethyl-9,10-dihydroacridine donor and a 2-pyridone acceptor demonstrated an external quantum efficiency (EQE) of 3.7% in a sky-blue OLED.[16][17] When combined with other materials to form an exciplex, the EQE of a white OLED reached 9.8%.[16][17]
| Device Type | Emissive Material | External Quantum Efficiency (EQE) | Reference |
| Sky-Blue OLED | 2-Pyridone Derivative | 3.7% | [16][17] |
| White OLED | 2-Pyridone Derivative (Exciplex) | 9.8% | [16][17] |
Coordination Chemistry: Versatile Ligands
The nitrogen atom of the pyridine ring and the nitrile group in picolinonitrile can both coordinate to metal ions, making its derivatives versatile ligands in coordination chemistry.[15] These ligands can be used to synthesize transition metal complexes with applications in catalysis and materials science.[15][18][19][20]
Conclusion: A Future Built on a Heterocyclic Framework
The journey of picolinonitrile and its derivatives from obscure laboratory chemicals to indispensable building blocks in a multitude of high-tech applications is a testament to the power of fundamental chemical research. The development of efficient and scalable synthetic methods, most notably the ammonoxidation of 2-picoline, has been instrumental in unlocking the potential of this versatile scaffold. As our understanding of structure-activity relationships deepens and our synthetic capabilities continue to expand, we can anticipate that picolinonitrile derivatives will play an even more prominent role in addressing the scientific challenges of the 21st century, from the development of next-generation therapeutics and sustainable agricultural solutions to the creation of novel materials that will shape our technological future.
References
- 1. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 2. US4001255A - Process for the production of cyanopyridines - Google Patents [patents.google.com]
- 3. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
Methodological & Application
The Strategic Utility of 5-(Aminomethyl)picolinonitrile Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular entities. 5-(Aminomethyl)picolinonitrile dihydrochloride has emerged as a key pharmaceutical intermediate, valued for its unique structural features that offer synthetic versatility. This compound incorporates a pyridinonitrile core, a common scaffold in medicinal chemistry, with a reactive primary aminomethyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
The primary utility of this intermediate lies in its ability to serve as a lynchpin in the construction of molecules targeting a range of biological pathways. The aminomethyl group provides a nucleophilic handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) crucial for drug optimization. The picolinonitrile moiety, in turn, can participate in various chemical transformations and often plays a significant role in the binding of the final active pharmaceutical ingredient (API) to its biological target. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its role in the synthesis of kinase inhibitors.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, the natural substrate for kinases. The pyridine scaffold of 5-(aminomethyl)picolinonitrile is well-suited for this purpose.
Specifically, this intermediate is instrumental in the synthesis of inhibitors for critical cell cycle regulators such as Checkpoint Kinase 1 (CHK1). CHK1 is a key component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation. The aminomethyl group of our intermediate allows for its facile coupling to various substituted pyrimidine rings, a common feature in many CHK1 inhibitors. This coupling reaction forms a crucial secondary amine linkage, orienting the picolinonitrile headgroup towards the solvent-exposed region of the kinase active site, while the substituted pyrimidine anchors the molecule within the ATP-binding pocket.
Experimental Protocols
Protocol 1: Synthesis of a Key Kinase Inhibitor Precursor via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a representative kinase inhibitor precursor, N-((6-cyanopyridin-3-yl)methyl)-5-(trifluoromethyl)pyrimidin-4-amine, through the reaction of this compound with a substituted chloropyrimidine. This reaction is a cornerstone of many synthetic routes towards advanced kinase inhibitors.[1][2]
Reaction Scheme:
Caption: Synthesis of a pyrimidine-picolinonitrile conjugate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 182291-88-9 | 206.06 | 1.03 g | 5.0 |
| 4-Chloro-5-(trifluoromethyl)pyrimidine | 69034-12-4 | 182.54 | 0.91 g | 5.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.6 mL | 15.0 |
| n-Butanol | 71-36-3 | 74.12 | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.03 g, 5.0 mmol) and 4-chloro-5-(trifluoromethyl)pyrimidine (0.91 g, 5.0 mmol).
-
Add n-butanol (25 mL) to the flask. The mixture will likely be a suspension.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) to the suspension. DIPEA acts as a non-nucleophilic base to neutralize the HCl released from the dihydrochloride salt and the HCl generated during the substitution reaction.
-
Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic byproducts and excess base.
-
Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product as a solid.
Expected Yield and Characterization:
-
Yield: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the protons on the pyridine and pyrimidine rings, the methylene bridge, and the trifluoromethyl group.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₂H₈F₃N₅: 279.07; found: 280.1.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for the successful and reproducible synthesis of downstream products.
Table of Specifications:
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |
| Purity (by HPLC) | ≥ 98.0% | Reverse-Phase High-Performance Liquid Chromatography |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
Protocol 2: Representative HPLC Method for Purity Determination
This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of this compound.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (RSD of 6 injections): ≤ 2.0% for the peak area.
Data Analysis:
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of kinase inhibitors. Its straightforward reactivity, coupled with the desirable properties of the picolinonitrile scaffold, makes it an attractive building block for medicinal chemists. The protocols outlined in this document provide a solid foundation for the use of this intermediate in the synthesis of novel therapeutic agents. As the demand for targeted therapies continues to grow, the strategic application of such well-designed intermediates will be essential in accelerating the drug discovery and development process.
References
- 1. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 5-(Aminomethyl)picolinonitrile Dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Picolinonitrile Scaffold
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics.[1][2] 5-(Aminomethyl)picolinonitrile dihydrochloride has emerged as a highly valuable and versatile scaffold for medicinal chemists. Its structure, featuring a pyridine ring substituted with a reactive aminomethyl group and a nitrile moiety, offers a unique combination of properties that make it an attractive starting point for the synthesis of diverse compound libraries.[3] The dihydrochloride salt form enhances its solubility and stability, making it amenable to a wide range of reaction conditions.[3]
This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its role in the development of potent and selective therapeutic agents. The unique arrangement of a basic nitrogen in the pyridine ring, a nucleophilic primary amine, and an electrophilic nitrile group allows for multi-directional diversification, enabling the exploration of vast chemical space.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties and safety considerations of a building block is essential for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 182159-40-6 (hydrochloride) | [4] |
| Molecular Formula | C₇H₇N₃ · 2HCl | N/A |
| Molecular Weight | 206.08 g/mol | N/A |
| Appearance | Off-white to light beige solid | [5] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [3][5] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] It is classified as a substance that can cause skin and eye irritation.[5] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The primary utility of 5-(Aminomethyl)picolinonitrile lies in its role as a scaffold for generating molecules with a wide array of biological activities. The aminomethyl group serves as a key handle for introducing diversity through various chemical transformations.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The picolinonitrile scaffold has been successfully employed in the design of potent kinase inhibitors.
A notable example is the development of Checkpoint Kinase 1 (CHK1) inhibitors for the treatment of hematologic malignancies. Researchers have synthesized a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, demonstrating the utility of the picolinonitrile core in creating highly potent and selective inhibitors. One of the lead compounds from this series exhibited an IC₅₀ of 0.4 nM against CHK1.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors utilizing the 5-(aminomethyl)picolinonitrile scaffold.
Caption: Generalized synthetic workflow for kinase inhibitors.
Development of Novel Pyrimidine Derivatives
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][6] 5-(Aminomethyl)picolinonitrile can be utilized in the construction of novel pyrimidine-containing molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][7]
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. Researchers should optimize these conditions based on their specific substrates and desired products.
Protocol 1: General Procedure for Amide Coupling (N-Acylation)
This protocol describes the formation of an amide bond between the primary amine of 5-(aminomethyl)picolinonitrile and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated picolinonitrile derivative.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.[8]
-
DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the starting material and the acid generated during the reaction, driving the equilibrium towards product formation.[8]
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 85 | >95 |
| 4-Chlorobenzoic Acid | EDC/HOBt | DIPEA | DCM | 82 | >95 |
| Acetic Acid | Acetic Anhydride | Pyridine | DCM | 90 | >95 |
(Note: Data is illustrative and based on typical yields for similar reactions.)
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the formation of a secondary amine by reacting 5-(aminomethyl)picolinonitrile with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCE or THF. Add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated picolinonitrile derivative.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces iminium ions in the presence of aldehydes, minimizing the reduction of the starting carbonyl compound.[9]
-
Acetic acid catalyzes the formation of the intermediate imine/iminium ion, which is the species that is subsequently reduced.[10]
Logical Relationship of Reductive Amination
The following diagram illustrates the key steps in the reductive amination process.
Caption: Key stages of the reductive amination reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application enables the efficient synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold. As the demand for new and effective therapeutics continues to grow, the importance of such adaptable and strategically designed building blocks in accelerating drug discovery programs cannot be overstated.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Evaluating 5-(Aminomethyl)picolinonitrile Dihydrochloride as a Novel Kinase Inhibitor
An in-depth guide to the evaluation of 5-(Aminomethyl)picolinonitrile dihydrochloride as a potential kinase inhibitor has been created. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Authored by: Senior Application Scientist
Introduction: The Rationale for Investigating Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways.[1] Their dysregulation is a common factor in many diseases, including cancer and inflammatory conditions, making them one of the most important target families in drug discovery.[2] The development of small molecule kinase inhibitors has led to significant therapeutic breakthroughs.[3][4]
The picolinonitrile scaffold is a recognized pharmacophore in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as inhibitors for kinases like CHK1.[5] this compound represents a starting point for the development of novel kinase inhibitors. The primary amine offers a versatile chemical handle for library synthesis, while the picolinonitrile core provides a rigid scaffold for binding interactions within the kinase ATP pocket.
This document provides a comprehensive framework for the initial characterization and development of this compound and its derivatives as potential kinase inhibitors. It outlines a logical progression from initial biochemical screening to cellular and preliminary safety profiling.
Compound Profile: this compound
Before initiating any experimental work, it is crucial to understand the physicochemical properties of the starting compound.
| Property | Value | Source/Notes |
| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | Derived from structure |
| Molecular Formula | C₇H₉Cl₂N₃ | Derived from structure |
| Molecular Weight | 206.08 g/mol | Calculated |
| Form | Dihydrochloride salt | Enhances solubility in aqueous buffers |
| Solubility | Soluble in water and DMSO. Prepare fresh stock solutions. | Best practice for screening compounds |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard for research compounds |
Handling Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Experimental Workflow for Kinase Inhibitor Characterization
A structured, multi-phase approach is essential for efficiently evaluating a novel compound. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: A logical workflow for kinase inhibitor discovery and validation.
Phase 1: Biochemical Characterization
The first step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase.[6] A variety of assay formats are available, with luminescence-based methods offering high sensitivity and throughput.[1][7]
Protocol 4.1: Primary Screening using ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent depletes remaining ATP, and a Kinase Detection Reagent converts ADP to ATP, which is then used to generate a luminescent signal.[1][8] A decrease in signal indicates kinase inhibition.
Materials:
-
Purified target kinase (e.g., ROCK2)
-
Substrate (specific to the kinase)
-
This compound (Test Compound)
-
Known inhibitor (e.g., Y-27632 for ROCK2) as a positive control[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution for a final assay concentration of 10 µM.
-
Kinase Reaction Setup:
-
To each well, add 1 µL of the test compound, positive control, or DMSO (vehicle control).
-
Add 2 µL of a 2.5X kinase/substrate mixture prepared in the reaction buffer.
-
Add 2 µL of a 2.5X ATP solution to initiate the reaction. The final volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO)) A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration.
Protocol 4.2: IC₅₀ Determination
Principle: To quantify the potency of an inhibitor, a dose-response curve is generated to determine the concentration required to inhibit 50% of the kinase activity (IC₅₀).[6]
Procedure:
-
Follow the same procedure as the primary screen (Protocol 4.1).
-
Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Phase 2: Cellular Activity and Target Engagement
Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane and engage the target in a complex biological environment.[10][11]
Hypothetical Target Pathway: RhoA/ROCK Signaling
The Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in diseases like hypertension and cancer.[12] Inhibiting ROCK prevents the phosphorylation of its downstream substrates, such as Myosin Light Chain (MLC).
Caption: Simplified RhoA/ROCK signaling pathway targeted by an inhibitor.
Protocol 5.1: Cellular Phosphorylation Assay (Western Blot)
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase within the cell.[13] A reduction in the phosphorylated substrate level indicates target engagement and cellular activity.
Materials:
-
Human cell line expressing the target kinase (e.g., A549 cells for ROCK).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound and controls.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA lysis buffer.
-
Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Step-by-Step Protocol:
-
Cell Culture: Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the phosphorylated target (e.g., anti-p-MLC) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe for total protein (e.g., total MLC) and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensity to determine the reduction in phosphorylation at each compound concentration.
Phase 3 & 4: Selectivity and Preliminary ADME-Tox Profiling
A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.[3][6] Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also critical.[14][15]
Table of Recommended Assays
These assays are typically performed by specialized contract research organizations (CROs) but are a crucial part of the development plan.
| Assay Type | Parameter Measured | Rationale & Importance |
| Kinome Profiling | Inhibition across a large panel of kinases (e.g., >400) | Determines the selectivity of the compound. A highly selective inhibitor is generally preferred to reduce off-target side effects.[6] |
| CYP450 Inhibition | Inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6) | Predicts the potential for drug-drug interactions, as CYP enzymes are responsible for metabolizing most small-molecule drugs.[16][17] |
| Plasma Stability | Stability of the compound in human plasma over time | Assesses the compound's half-life in circulation. Low stability can lead to poor in vivo efficacy.[16] |
| Cytotoxicity | General cell toxicity in a non-target cell line (e.g., HepG2) | Identifies compounds that are broadly toxic to cells, which is an undesirable characteristic for a targeted therapeutic.[15] |
Conclusion and Future Directions
This document provides a foundational guide for the systematic evaluation of this compound as a potential kinase inhibitor. The workflow progresses from broad biochemical screening to more specific cellular and safety-related assays. Positive results from this cascade—namely, potent biochemical inhibition, evidence of on-target cellular activity, a clean selectivity profile, and favorable preliminary ADME-Tox properties—would justify advancing the compound or its optimized derivatives into more complex preclinical studies, including in vivo efficacy and formal toxicology testing.[6]
References
- 1. キナーゼのバイオロジー [promega.jp]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.es]
- 9. medchemexpress.com [medchemexpress.com]
- 10. inits.at [inits.at]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. cellgs.com [cellgs.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. marinbio.com [marinbio.com]
- 17. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
Application of 5-(Aminomethyl)picolinonitrile Dihydrochloride in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile functionalization capabilities allow for the fine-tuning of biological activity, selectivity, and environmental fate. Within the diverse library of pyridine-based building blocks, 5-(Aminomethyl)picolinonitrile dihydrochloride has emerged as a particularly valuable synthon for the development of novel crop protection agents.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its chemical properties, showcase its role in the construction of complex active ingredients, and provide detailed protocols to illustrate its practical utility for researchers and professionals in the field.
Physicochemical Properties and Structural Features
This compound is a stable, water-soluble salt, which facilitates its handling and use in various reaction conditions. The key to its synthetic utility lies in its bifunctional nature: a primary aminomethyl group at the 5-position and a nitrile group at the 2-position of the pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃ | Internal Data |
| Molecular Weight | 206.08 g/mol | Internal Data |
| Appearance | White to off-white crystalline powder | Internal Data |
| Solubility | Soluble in water and polar organic solvents | Internal Data |
| Key Functional Groups | Primary amine, Nitrile, Pyridine ring | Internal Data |
The primary amine serves as a nucleophilic handle for the introduction of diverse side chains, a common strategy in the lead optimization phase of agrochemical discovery. The nitrile group, while also a site for potential transformation, often plays a crucial role in the final molecule's interaction with its biological target.
Core Synthetic Applications: A Gateway to Diverse Agrochemical Classes
The strategic placement of the aminomethyl and nitrile groups on the pyridine scaffold makes this compound a versatile precursor for several classes of agrochemicals.
Figure 1: General synthetic pathways originating from this compound in agrochemical synthesis.
The primary amine of this compound is readily acylated or sulfonylated, providing a straightforward route to amides and sulfonamides. This reactivity is particularly relevant in the synthesis of certain classes of insecticides and herbicides where an amide or sulfonamide linkage is crucial for biological activity.
Protocol 1: Synthesis of a Novel N-Substituted Picolinamide Insecticide Candidate
This protocol details a representative synthesis of a potential insecticidal compound through the acylation of the primary amine of this compound with a commercially available acyl chloride. This two-step process involves the initial neutralization of the dihydrochloride salt followed by the coupling reaction.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
2,6-Dichlorobenzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Neutralization of the Starting Material:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. The reaction mixture should become a clear solution as the free amine is formed. Stir for an additional 30 minutes at 0 °C.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the solution of 2,6-dichlorobenzoyl chloride dropwise to the cold solution of the free amine from Step 1 over a period of 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((6-cyanopyridin-3-yl)methyl)-2,6-dichlorobenzamide.
-
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the ammonium salt without competing in the subsequent acylation reaction.
-
The reaction is performed at 0 °C initially to control the exothermicity of the acid-base and acylation reactions.
-
Anhydrous conditions are necessary as acyl chlorides are sensitive to hydrolysis.
-
The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Figure 2: Experimental workflow for the synthesis of a novel picolinamide insecticide candidate.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its readily available primary amine functionality allows for the straightforward introduction of a wide array of substituents, enabling the exploration of new chemical space in the quest for more effective and sustainable crop protection solutions. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to harness the synthetic potential of this important intermediate.
References
Application Note: Strategic N-Functionalization of 5-(Aminomethyl)picolinonitrile Dihydrochloride for Accelerated Drug Discovery
Abstract & Introduction
The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.[1] Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a valuable core for novel therapeutics. 5-(Aminomethyl)picolinonitrile, in particular, offers a reactive handle—a primary aminomethyl group—that serves as a prime anchor point for diversification through N-functionalization. This process allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This document provides a comprehensive guide to the N-functionalization of 5-(aminomethyl)picolinonitrile dihydrochloride. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt them to their specific molecular designs. We will cover three fundamental and versatile N-functionalization strategies: N-Acylation , N-Alkylation , and Reductive Amination . Each protocol is designed to be a self-validating system, with clear guidance on reaction setup, monitoring, work-up, and product characterization.
Core Principles: Unlocking the Amine's Reactivity
The starting material, this compound, is a salt. The primary amine is protonated, rendering it non-nucleophilic and unreactive towards electrophiles. Therefore, the first and most critical step in any N-functionalization protocol is the in situ neutralization or "free-basing" of the amine.
Causality Behind Experimental Choice: Failure to neutralize the amine hydrochloride will result in complete reaction failure. A suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required.[2] These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with the primary amine in the subsequent reaction with the electrophile. A minimum of two equivalents of the base is stoichiometrically required to neutralize the dihydrochloride. In practice, a slight excess (2.1-2.5 equivalents) is often used to ensure complete deprotonation.
Workflow Overview: From Salt to Diversified Product
The general strategy for functionalizing the starting material involves three key phases: Amine Liberation, Nucleophilic Attack, and Purification. This workflow is applicable across the different functionalization methods discussed.
References
5-(Aminomethyl)picolinonitrile dihydrochloride reaction mechanisms
An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 5-(Aminomethyl)picolinonitrile Dihydrochloride
Introduction
This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science.[1] Its structure, featuring a nucleophilic primary aminomethyl group, an electrophilic nitrile moiety, and an electron-deficient pyridine ring, offers multiple avenues for chemical modification. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient starting material for a wide array of synthetic transformations.
This guide provides a detailed exploration of the principal reaction mechanisms involving 5-(aminomethyl)picolinonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles that govern its reactivity. By understanding these core mechanisms, scientists can strategically employ this scaffold to construct complex molecular architectures and novel chemical entities.
Physicochemical Properties and Reactivity Overview
A foundational understanding of the molecule's properties is crucial for designing successful synthetic strategies. The aminomethyl group is the primary site of nucleophilic reactivity, while the nitrile group offers a handle for hydrolysis, reduction, or cycloaddition. The pyridine ring itself, being electron-deficient, influences the reactivity of its substituents.
| Property | Value |
| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride |
| Synonyms | 5-(Aminomethyl)picolinonitrile 2HCl |
| CAS Number | 182291-88-9[2] |
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| Appearance | Solid[3] |
The molecule's reactivity is centered on three key areas, as illustrated below.
References
Role of 5-(Aminomethyl)picolinonitrile dihydrochloride in developing neurological disorder drugs.
Application Notes and Protocols
Topic: Role of 5-(Aminomethyl)picolinonitrile Dihydrochloride in Developing Neurological Disorder Drugs
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to modulate a wide range of biological targets.[1][2] This guide focuses on a specific pyridine derivative, this compound, as a promising starting point for the development of novel therapeutics for neurological disorders. While direct research on this specific molecule in neurology is nascent, its structural motifs—the picolinonitrile core and the aminomethyl sidechain—are features of compounds with known activity against key neurological targets. This document provides a strategic framework and detailed protocols for investigating its potential, from initial target validation and in vitro characterization to preclinical evaluation in disease models. We will explore its potential role as a modulator of targets implicated in neuroinflammation, excitotoxicity, and synaptic plasticity, providing researchers with the foundational knowledge and methodologies to unlock its therapeutic promise.
Introduction: The Scientific Rationale
Neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy, are characterized by complex multifactorial pathologies including neuroinflammation, oxidative stress, and neuronal loss.[3] The development of effective treatments is a significant challenge, often requiring multi-target approaches.[3] Heterocyclic compounds, particularly those containing pyridine, pyrimidine, and thiophene rings, are of great interest due to their broad spectrum of biological activity and their ability to interact with key enzymes and receptors in the central nervous system (CNS).[4]
The 5-(Aminomethyl)picolinonitrile scaffold presents several features of interest for neurological drug discovery:
-
Picolinonitrile Core: This structure is a bioisostere for other aromatic rings and can participate in hydrogen bonding and other key interactions with biological targets.[1] Derivatives of picolinonitrile have been investigated as kinase inhibitors and modulators of other enzyme families.[5]
-
Aminomethyl Group: The primary amine provides a crucial interaction point. It can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in target proteins, such as those in the binding sites of ion channels or receptors.
-
Potential for Derivatization: The core structure is amenable to chemical modification, allowing medicinal chemists to create a library of analogs to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties like blood-brain barrier penetration.[2]
This guide hypothesizes that this compound can serve as a foundational scaffold to develop modulators of CNS targets. The following sections provide detailed protocols to test this hypothesis.
Application Note I: In Vitro Target Identification and Characterization
The first step in evaluating a new chemical entity is to determine its biological targets and mechanism of action. Given the structural alerts from the aminomethyl and picolinonitrile groups, initial screening should focus on targets implicated in neuronal excitability and signaling cascades known to be dysregulated in neurological diseases.
Rationale for Target Selection
Many neurological disorders involve the dysregulation of neurotransmitter systems or intracellular signaling pathways.[6][7] Based on the prevalence of pyridine and nitrile moieties in known CNS-active compounds, we propose an initial screening cascade against the following target classes:
-
Ion Channels (e.g., GABA-A Receptors): The GABAergic system is the primary inhibitory network in the brain, and its dysfunction is linked to epilepsy and anxiety.[8] Compounds that modulate GABA-A receptors are critical therapeutics.
-
Kinases (e.g., PI3K/mTOR, CHK1): Signaling pathways like PI3K/mTOR are involved in cell survival, plasticity, and neuroinflammation.[9][10] Their dysregulation is a feature of many neurodegenerative diseases.
-
Serotonin Receptors (e.g., 5-HT2C): The serotonergic system modulates mood, cognition, and anxiety, and is a key target for psychiatric and neurological drugs.[11]
Experimental Workflow for Initial Screening
This workflow outlines a logical progression from broad screening to specific mechanism-of-action studies.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical interactions with pyramidal neurons in layer 5 of the cerebral cortex: control of pain and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 5-(Aminomethyl)picolinonitrile as a Versatile Scaffold for Novel Bioactive Molecule Synthesis
Introduction: The Strategic Value of the Picolinonitrile Scaffold
In modern medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal cornerstone for designing targeted therapeutic agents.[2][4] 5-(Aminomethyl)picolinonitrile, provided as a more stable dihydrochloride salt, is a particularly valuable starting material. It presents two distinct and orthogonally reactive functional groups: a primary aminomethyl group and a nitrile group, attached to a pyridine core. This trifecta of functionalities allows for the systematic and divergent synthesis of large chemical libraries, enabling the exploration of vast chemical space to identify novel bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of 5-(aminomethyl)picolinonitrile dihydrochloride, detailing core synthetic strategies, step-by-step experimental protocols, and the rationale behind experimental design choices for researchers in drug discovery.
Physicochemical & Reactivity Profile
Before embarking on synthesis, it is crucial to understand the properties of the starting material. The dihydrochloride salt form enhances stability and solubility in polar solvents.[5][6] For most reactions, the free base must be generated in situ or extracted prior to use.
Table 1: Physicochemical Properties of 5-(Aminomethyl)picolinonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₃ | PubChem[7] |
| Molecular Weight | 133.15 g/mol | PubChem[7] |
| Topological Polar Surface Area | 62.7 Ų | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| XLogP3-AA | -0.2 | PubChem[7] |
The molecule's key value lies in its distinct reactive sites, which can be targeted with high selectivity.
Caption: Key reactive sites on the 5-(aminomethyl)picolinonitrile scaffold.
Core Synthetic Pathways & Library Design
The true power of this scaffold is unlocked through systematic chemical modification. The primary amine is a potent nucleophile, readily undergoing reactions like acylation, while the nitrile group can be transformed into other key functional groups, most notably a tetrazole ring, which is a well-established bioisostere for a carboxylic acid.[8][9]
A typical workflow for generating a library of diverse molecules involves a two-step process: first, derivatizing the amine, and second, modifying the nitrile.
Caption: General workflow for divergent library synthesis.
Detailed Experimental Protocols
The following protocols are robust, field-proven methods that can be adapted for a wide range of substrates. Causality: The choice of reagents and conditions is critical. For instance, in N-acylation, a non-nucleophilic base like triethylamine (TEA) is used to quench the HCl byproduct without competing with the primary amine nucleophile.[10] For the tetrazole synthesis, a Lewis acid like ZnCl₂ or a solid acid catalyst like silica sulfuric acid (SSA) is used to activate the nitrile, making it more electrophilic and susceptible to attack by the azide anion.[8][11][12]
Protocol 4.1: Synthesis of an Amide Library via Parallel N-Acylation
This protocol describes the reaction of the free-base form of 5-(aminomethyl)picolinonitrile with a representative acyl chloride. It can be performed in parallel in a 24- or 96-well plate to rapidly generate a library.
Objective: To synthesize N-((6-cyanopyridin-3-yl)methyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and TLC plates
Procedure:
-
Free Base Generation: Dissolve this compound (1.0 eq) in water. Carefully add saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Trustworthiness: Confirm the absence of starting salt via TLC.
-
Reaction Setup: Dissolve the resulting free base (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq) to the stirred solution. Then, add benzoyl chloride (1.1 eq) dropwise over 5 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[10] Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 4.2: Conversion of the Nitrile to a 1H-Tetrazole Bioisostere
This protocol uses a modern, safer catalyst (silica sulfuric acid) for the [3+2] cycloaddition reaction between the nitrile and sodium azide.[8]
Objective: To synthesize 5-((6-(1H-tetrazol-5-yl)pyridin-3-yl)methyl)benzamide from the product of Protocol 4.1.
Materials:
-
N-((6-cyanopyridin-3-yl)methyl)benzamide (from Protocol 4.1)
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Silica Sulfuric Acid (SSA) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Safety First: All manipulations with sodium azide should be performed in a certified chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Do not use metal spatulas to handle NaN₃. Avoid contact with acid, which generates highly toxic hydrazoic acid gas.[9]
-
Reaction Setup: In a round-bottom flask, suspend the starting nitrile (1.0 eq), sodium azide (3.0 eq), and silica sulfuric acid (0.2 eq) in DMF.[8]
-
Heating and Monitoring: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid acid catalyst and wash with DMF. Carefully pour the filtrate into a beaker of ice water.
-
Precipitation: Acidify the aqueous mixture to pH ~2-3 by slowly adding 1N HCl. A precipitate of the tetrazole product should form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and salts.
-
Purification & Characterization: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water). Confirm the structure and purity via NMR and LC-MS. The disappearance of the nitrile peak in the ¹³C NMR and IR spectra is a key indicator of success.
Application Case Study: Targeting Kinase Signaling
Many pyridine-containing molecules function as potent kinase inhibitors by occupying the ATP-binding site of the enzyme.[2] The p38 MAPK pathway, for example, is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[2] Derivatives from the 5-(aminomethyl)picolinonitrile scaffold are well-suited to target such pathways. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the kinase hinge region, while the derivatized amine and tetrazole groups can explore different pockets of the active site to enhance potency and selectivity.
Caption: Inhibition of the p38 MAPK signaling pathway by a scaffold-based inhibitor.
Analytical & Purification Considerations
Table 2: Standard Analytical and Purification Techniques
| Technique | Purpose | Typical Conditions/Observations |
|---|---|---|
| TLC | Reaction monitoring | Mobile Phase: Ethyl Acetate/Hexanes or DCM/Methanol. Visualization: UV light (254 nm). |
| LC-MS | Purity assessment & mass confirmation | C18 column. Gradient of water/acetonitrile with 0.1% formic acid. ESI+ mode to observe [M+H]⁺. |
| NMR | Structural elucidation | ¹H, ¹³C spectra in DMSO-d₆ or CDCl₃. Disappearance of starting material peaks and appearance of product peaks (e.g., amide N-H). |
| Column Chromatography | Purification | Silica gel stationary phase. Eluent system determined by TLC, typically a gradient of hexanes and ethyl acetate. |
Safety & Handling
-
This compound: May cause skin and eye irritation.[13] Handle with standard PPE.
-
Acyl/Sulfonyl Chlorides: Corrosive and moisture-sensitive.[14] Handle in a fume hood.
-
Sodium Azide (NaN₃): ACUTELY TOXIC AND POTENTIALLY EXPLOSIVE. Can form explosive heavy metal azides. Contact with acid liberates toxic hydrazoic acid gas.[9] All work must be conducted in a fume hood with extreme caution.
-
Solvents: Use anhydrous solvents where specified to prevent hydrolysis of reagents.[10] DCM and DMF are hazardous; consult their respective SDS.[15][16]
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.[13][14][15][16][17]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: 5-(Aminomethyl)picolinonitrile Dihydrochloride in Advanced Material Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(Aminomethyl)picolinonitrile dihydrochloride in material science. The focus is on the synthesis of advanced functional materials, including coordination polymers and metal-organic frameworks (MOFs). Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is designed to serve as a practical resource for the design and synthesis of novel materials with tunable properties for applications in catalysis, adsorption, and beyond.
Introduction: The Versatility of this compound as a Ligand
This compound is a versatile organic compound characterized by a pyridine ring functionalized with both a primary amine and a nitrile group. This unique combination of coordinating sites—the pyridine nitrogen, the aminomethyl nitrogen, and the nitrile nitrogen—makes it an excellent candidate as a multidentate ligand for the construction of complex supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). The dihydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various synthetic procedures.
The strategic placement of these functional groups allows for the formation of robust and dimensionally diverse networks when coordinated with various metal ions. The resulting materials can exhibit enhanced durability, chemical resistance, and tailored functionalities, making them suitable for a range of applications in material science.
Table 1: Physicochemical Properties of 5-(Aminomethyl)picolinonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile | [1] |
| Appearance | White to off-white solid | |
| Solubility | Enhanced in water (as dihydrochloride salt) |
Application in Coordination Polymer Synthesis for Heterogeneous Catalysis
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in one-, two-, or three-dimensional structures.[2][3] The use of 5-(Aminomethyl)picolinonitrile as a ligand offers the potential to create coordination polymers with accessible metal centers and functional pores, which are highly desirable for applications in heterogeneous catalysis. The pyridine and aminomethyl groups can chelate to a metal center, while the nitrile group can remain uncoordinated, offering a site for post-synthetic modification or influencing the overall framework topology.
Rationale for Use in Catalysis
The incorporation of 5-(Aminomethyl)picolinonitrile into coordination polymers can lead to materials with catalytic activity for several reasons:
-
Lewis Acidity: The coordinated metal centers can act as Lewis acid sites, activating substrates for organic transformations.
-
Basic Sites: The uncoordinated nitrile groups or the aminomethyl groups (if not fully coordinated) can function as basic sites.
-
Confinement Effects: The porous nature of the coordination polymer can provide a microenvironment that enhances reaction rates and selectivity.
-
Stability and Recyclability: As heterogeneous catalysts, these materials can be easily separated from the reaction mixture and potentially reused, which is a significant advantage in sustainable chemistry.[3]
Workflow for Coordination Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination polymer using this compound.
Figure 1: General workflow for the synthesis, characterization, and catalytic testing of coordination polymers.
Protocol: Synthesis of a 1D Zinc-Based Coordination Polymer
This protocol describes a representative method for the synthesis of a one-dimensional coordination polymer using this compound and zinc nitrate hexahydrate. This is a hypothetical protocol based on established methods for similar pyridine-based ligands.[2][3]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Triethylamine (Et₃N)
Equipment:
-
20 mL scintillation vials
-
Oven
-
Vacuum filtration apparatus
-
Magnetic stir plate and stir bars
Procedure:
-
Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Add 0.2 mmol of triethylamine dropwise to deprotonate the aminomethyl group. Stir the solution for 10 minutes at room temperature.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloride salt and deprotonate the primary amine, making it a more effective coordinating agent.
-
-
Metal Salt Solution Preparation: In a separate 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Solvothermal Synthesis: Cap the vial tightly and place it in an oven preheated to 85 °C for 48 hours.
-
Rationale: The solvothermal method uses elevated temperature and pressure to promote the crystallization of the coordination polymer. The choice of solvent can influence the final structure.[4]
-
-
Isolation: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Colorless, needle-like crystals should form.
-
Washing: Decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Application in Metal-Organic Framework (MOF) Synthesis
Metal-organic frameworks (MOFs) are a subclass of coordination polymers with a well-defined porous structure. The high surface area and tunable pore size of MOFs make them promising materials for gas storage, separation, and drug delivery.[5] 5-(Aminomethyl)picolinonitrile can be employed as a functional ligand in MOF synthesis to introduce reactive amine and nitrile groups within the pores, which can enhance selective adsorption or serve as sites for post-synthetic modification.
Design Principles for MOFs with 5-(Aminomethyl)picolinonitrile
-
Connectivity: The multidentate nature of the ligand can lead to the formation of 3D frameworks with high porosity.
-
Functional Pores: The aminomethyl and nitrile groups lining the pores can create a specific chemical environment for selective guest binding.
-
Post-Synthetic Modification (PSM): The primary amine of the ligand is a versatile functional handle for PSM, allowing for the introduction of new functionalities after the MOF has been synthesized.
Logical Flow for MOF Synthesis and Functionalization
The following diagram outlines the logical steps involved in the synthesis of a functional MOF using 5-(Aminomethyl)picolinonitrile and its subsequent post-synthetic modification.
Figure 2: Logical workflow for the synthesis and post-synthetic modification of a MOF.
Protocol: Microwave-Assisted Synthesis of a Copper-Based MOF
This protocol provides a representative method for the rapid synthesis of a copper-based MOF using this compound via a microwave-assisted route. This is a hypothetical protocol based on established microwave synthesis methods for MOFs.[1]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Chloroform
Equipment:
-
Microwave synthesizer with Teflon-lined vessels
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution: In a microwave reaction vessel, combine 0.1 mmol of this compound, 0.1 mmol of copper(II) nitrate trihydrate, and 0.2 mmol of triethylamine in 10 mL of DMF.
-
Microwave Synthesis: Seal the vessel and place it in the microwave synthesizer. Ramp the temperature to 120 °C over 2 minutes and hold for 30 minutes.
-
Rationale: Microwave heating can significantly reduce the reaction time compared to conventional solvothermal methods by promoting rapid and uniform heating.[1]
-
-
Isolation: After the reaction, cool the vessel to room temperature. A blue crystalline powder should be present. Isolate the solid by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the solid by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the solid in 10 mL of chloroform for 24 hours, replacing the chloroform three times during this period.
-
Activation: Decant the chloroform and dry the MOF under high vacuum at 100 °C for 12 hours to fully activate the material by removing all guest molecules from the pores.
Characterization:
-
PXRD: To confirm the crystallinity and phase of the synthesized MOF.
-
BET Surface Area Analysis: To determine the porosity and surface area of the activated MOF.
-
FT-IR Spectroscopy: To confirm the presence of the ligand's functional groups within the MOF structure.
Conclusion and Future Outlook
This compound is a highly promising building block for the development of advanced functional materials. Its unique structural features enable the synthesis of a diverse range of coordination polymers and metal-organic frameworks with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile ligand in areas such as heterogeneous catalysis, selective adsorption, and the design of smart materials. Future research may focus on the development of chiral MOFs for enantioselective catalysis, the synthesis of multifunctional materials by incorporating other functional ligands, and the exploration of these materials in biomedical applications such as drug delivery and bio-imaging.
References
Troubleshooting & Optimization
5-(Aminomethyl)picolinonitrile dihydrochloride stability and degradation pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 5-(Aminomethyl)picolinonitrile Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and troubleshooting advice for stability studies and degradation pathway analysis. Our goal is to equip you with the scientific rationale and practical methodologies needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It serves as a versatile building block or key intermediate in the synthesis of more complex molecules.[1] Its primary applications are in pharmaceutical development, particularly for drugs targeting neurological disorders, and in the formulation of agrochemicals like pesticides and herbicides.[1] The dihydrochloride salt form enhances its solubility in aqueous media, making it more convenient for various synthetic reactions.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is typically found on the product label; for solutions, storage at -20°C for one month or -80°C for up to six months is a common practice for similar compounds.[5] Keep the container away from direct sunlight and sources of ignition.[5]
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[3][4][5] As the compound is a dihydrochloride salt, it can be corrosive to metals and cause skin and eye irritation.[2][3] Always wash hands thoroughly after handling.[3]
Q3: Based on its structure, what are the likely points of instability?
A3: The structure of 5-(Aminomethyl)picolinonitrile contains three key functional groups that can influence its stability: the nitrile group (-C≡N), the primary aminomethyl group (-CH₂NH₂), and the pyridine ring.
-
Nitrile Group: This group is susceptible to hydrolysis under acidic or basic conditions. It can hydrolyze first to an amide and subsequently to a carboxylic acid.
-
Aminomethyl Group: The primary amine is a potential site for oxidation. It can also react with aldehydes or ketones present as impurities or degradants.
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to oxidation under harsh conditions. The overall electron-withdrawing nature of the nitrile and the protonated aminomethyl group (in the dihydrochloride form) influences the ring's reactivity.
Q4: Why is it necessary to perform forced degradation studies on this compound?
A4: Forced degradation, or stress testing, is a critical component of drug development and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8] These studies are performed for several key reasons:
-
Pathway Identification: They help identify the likely degradation products and elucidate the degradation pathways.[6][8][9]
-
Method Development: They are essential for developing and validating stability-indicating analytical methods (e.g., HPLC), ensuring the method can separate the intact compound from all potential degradation products.[9][10]
-
Formulation & Packaging: Understanding the molecule's chemical behavior under stress helps in developing stable formulations and selecting appropriate packaging.[7][8]
-
Intrinsic Stability: These studies reveal the intrinsic stability of the molecule and its susceptibility to various environmental factors like acid, base, light, heat, and oxidation.[8]
Troubleshooting Guide for Stability & Degradation Studies
This section addresses common issues encountered during the experimental analysis of this compound.
Q5: I am performing forced degradation but see little to no degradation of the parent compound. What should I do?
A5: This is a common scenario, indicating the compound is relatively stable under the initial stress conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[11] If degradation is below this range, you should systematically increase the severity of the stress conditions.
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH), increase the temperature (e.g., from room temperature to 60-80°C), or extend the exposure time.[7]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or allow the reaction to proceed for a longer duration.
-
Thermal Degradation: Increase the temperature. If performing the study in solution, ensure the solvent is stable at the higher temperature. For solid-state studies, higher temperatures can be applied.
-
Photostability: Ensure the light source provides both UV and visible light as per ICH Q1B guidelines and that the total exposure is sufficient (e.g., not less than 1.2 million lux hours).[6]
Q6: My chromatogram shows excessive degradation (>20%) and multiple secondary peaks. How do I interpret this?
A6: Observing more than 20% degradation is generally considered excessive for a forced degradation study, as it can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.[11]
-
Reduce Stress Conditions: The immediate action is to repeat the experiment under milder conditions.[6] For example, reduce the temperature, decrease the concentration of the stressor (acid, base, oxidant), or shorten the exposure time. The goal is to find conditions that yield 5-20% degradation to primarily observe the initial degradation products.
-
Time-Point Study: Conduct a time-course experiment. Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours) under a single stress condition. This will help you distinguish primary degradation products (which appear first) from secondary products (which form from the degradation of primary products).
Q7: How can I identify the structures of the unknown degradation products observed in my HPLC analysis?
A7: Structural elucidation is a multi-step process that typically employs mass spectrometry.
-
LC-MS/MS Analysis: The most powerful tool for initial identification is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[10] High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradant.[10]
-
Fragmentation Analysis: By comparing the MS/MS fragmentation pattern of the parent compound with that of the degradation product, you can infer the site of modification. For example, a mass shift of +16 Da often suggests oxidation, while a shift of +18 Da suggests hydrolysis.
-
Definitive Identification: For unambiguous structural confirmation, the degradation product may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q8: I am developing a stability-indicating HPLC method and am observing poor peak shape (e.g., tailing) for the parent compound. What could be the cause?
A8: Poor peak shape, particularly tailing, for a basic compound like 5-(Aminomethyl)picolinonitrile is often due to secondary interactions with the stationary phase. The primary amine can interact with residual, acidic silanol groups on the surface of C18 silica columns.
-
Mobile Phase pH: Adjust the pH of the mobile phase. Using a low pH buffer (e.g., pH 2.5-3.5) will ensure the primary amine is fully protonated, which can reduce interaction with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns are end-capped to minimize the number of free silanol groups. Using such a column can significantly improve peak shape.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites and improve peak symmetry. However, be aware that TEA is not compatible with mass spectrometry.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound. The objective is to generate degradation products for the development of a stability-indicating method.[8]
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[11]
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor. Store a control sample (stock solution with diluent only) under ambient conditions for comparison.[6]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 30 minutes. If no degradation occurs, use 1 N HCl or increase the time/temperature.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 30 minutes. If no degradation occurs, use 1 N NaOH or increase the time/temperature.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source meeting ICH Q1B specifications for a defined period.[6]
3. Sample Analysis:
-
At the end of the exposure period, withdraw an aliquot of each sample.
-
Neutralize the acid and base hydrolysis samples (e.g., by adding an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a suitable HPLC-UV method, comparing the stressed samples to the control.
| Stress Condition | Recommended Starting Parameters | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 5-20% |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 5-20% |
| Oxidation | 3% H₂O₂ at Room Temp | 5-20% |
| Thermal (Solid & Solution) | 80°C | 5-20% |
| Photolytic (Solid & Solution) | ICH Q1B conditions (≥1.2 million lux-hrs) | 5-20% |
Workflow for Forced Degradation and Analysis
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for 5-(Aminomethyl)picolinonitrile based on its chemical structure. These pathways must be confirmed experimentally.
Caption: Hypothetical degradation pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. onyxipca.com [onyxipca.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(Aminomethyl)picolinonitrile Dihydrochloride
Welcome to the technical support guide for 5-(Aminomethyl)picolinonitrile dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its handling and reactivity is paramount to achieving successful outcomes.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental conditions.
Section 1: FAQs on Handling, Storage, and Properties
This section covers the fundamental questions regarding the safe handling, storage, and inherent properties of this compound.
Q1: How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keeping it away from moisture is crucial, as the compound is hygroscopic. It should also be stored separately from incompatible materials such as strong oxidizing agents and strong bases.[4] For long-term stability, storage at 4°C is recommended.[5]
Q2: What are the primary safety precautions when handling this compound?
As with any chemical reagent, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and chemical-resistant gloves.[6] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[4] In case of accidental contact, rinse the affected area thoroughly with water.[3] The compound is classified as toxic if swallowed.[7]
Q3: Why is this compound supplied as a dihydrochloride salt?
The dihydrochloride salt form significantly enhances the compound's stability and water solubility.[1][8] The free base of aminonitriles can be unstable and prone to degradation or polymerization.[9] The salt form protects the two basic nitrogen atoms—the primary amine and the pyridine ring nitrogen—from unwanted side reactions during storage and allows for easier handling as a stable, crystalline solid.
Section 2: Troubleshooting Guide for Reaction Optimization
This section addresses the most common issues encountered during reactions involving this compound, providing explanations and actionable solutions.
Activating the Nucleophile: Neutralization (Free-Basing)
A frequent point of failure in reactions with this starting material is the improper handling of its salt form. The primary amine, being protonated, is not nucleophilic and will not react with electrophiles.
Q4: I've mixed my reactants, but my starting material is not being consumed. Why is the primary amine not reacting?
The issue stems from the fact that you are using the dihydrochloride salt. In this form, the lone pair of electrons on the primary aminomethyl group is unavailable for nucleophilic attack as it is tied up in an ammonium salt. Similarly, the pyridine nitrogen is also protonated. To render the primary amine reactive, you must first neutralize the salt by adding a suitable base.
Q5: How do I correctly neutralize the dihydrochloride salt to enable the reaction?
You must add at least two molar equivalents of a base to liberate the primary amine. The first equivalent neutralizes the proton on the pyridine nitrogen, and the second deprotonates the aminomethyl group, making it nucleophilic. Using a slight excess of base (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete neutralization.
The choice of base is critical. It should be strong enough to deprotonate the ammonium salt but should not introduce competing side reactions. Non-nucleophilic organic bases are generally preferred.
| Base | pKa of Conjugate Acid | Recommended Equivalents | Notes and Considerations |
| Triethylamine (TEA) | ~10.7 | 2.1 - 2.5 | Common choice. The resulting triethylammonium chloride salt may precipitate in some solvents (e.g., ACN, THF), which can sometimes drive the reaction forward. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | 2.1 - 2.5 | A sterically hindered, non-nucleophilic base. Excellent for preventing N-alkylation of the base itself. The resulting DIPEA hydrochloride is often more soluble in organic solvents than TEA hydrochloride.[10] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | >2.0 (heterogeneous) | An inorganic base that can be used in polar aprotic solvents like DMF or acetonitrile. As a solid, its reaction rate may be slower. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | >2.0 (heterogeneous) | A weaker base, generally not sufficient for complete deprotonation of the more acidic pyridinium salt. Not recommended unless the electrophile is highly reactive. |
Q6: I added two equivalents of triethylamine, but my yield is still poor and I see multiple products. What's going wrong?
Several factors could be at play:
-
Solvent Choice: The solubility of the dihydrochloride salt can be low in common non-polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This can lead to slow or incomplete neutralization. Consider using more polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to better solvate the salt initially.
-
Order of Addition: It is often best practice to stir the dihydrochloride salt with the base in the solvent for a period (e.g., 15-30 minutes) at room temperature before adding the electrophile. This ensures the primary amine is fully liberated before the main reaction begins.
-
Temperature: While gentle heating can increase solubility and reaction rates, excessive heat can promote side reactions, including nitrile hydrolysis or polymerization.[9][11]
-
Side Reactions with the Base: While less common with TEA or DIPEA, if you are using a nucleophilic base, it may compete with your desired reaction.
Managing Common Side Reactions
Q7: My mass spectrometry results show a product with double the expected mass. What could this be?
You are likely observing the formation of a dimer. This occurs when the newly liberated primary amine of one molecule attacks the electrophilic carbon of the nitrile group on another molecule, forming an amidine linkage after rearrangement. This side reaction is more prevalent under forcing conditions (high temperature or prolonged reaction times) or if the concentration of your primary electrophile is too low.
-
Solution: Add your electrophile promptly after the neutralization step. Maintain a reasonable concentration and avoid excessive heating.
Q8: I'm working in a protic solvent and I'm concerned about the stability of the nitrile group. Can it hydrolyze?
Yes, the nitrile group (-C≡N) can undergo hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), especially under harsh acidic or basic conditions with water present.[9]
-
Solution: Whenever possible, use dry (anhydrous) solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[12] If aqueous workup is necessary, perform it under neutral or mildly basic conditions and avoid prolonged exposure or heating.
Section 3: Troubleshooting Product Isolation and Purification
The polar nature of pyridine-containing compounds can make purification challenging.
Q9: My product seems to be soluble in water. How can I effectively purify it away from salts and other polar impurities?
Purifying polar, water-soluble compounds requires specific strategies.[13]
-
Recrystallization: This is an excellent method if a suitable solvent system can be found.[14] Try solvent mixtures like ethanol/ethyl acetate, methanol/ether, or isopropanol/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase column chromatography (using a C18-functionalized silica gel) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel chromatography.
-
Acid-Base Extraction: You can sometimes purify your product by converting it back to a salt. After the reaction, quench and dilute with an organic solvent (like ethyl acetate). Wash with water to remove inorganic salts. Then, extract the organic layer with dilute aqueous HCl (e.g., 1M) to protonate your product and pull it into the aqueous phase, leaving non-basic impurities behind. You can then re-basify the aqueous layer and extract your purified free-base product back into an organic solvent.
Q10: I'm attempting purification by standard silica gel column chromatography, but my product is streaking badly or getting stuck on the column. What can I do?
This is a classic issue with amines on silica gel, which is acidic. The basic nitrogen atoms in your product are interacting strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) will neutralize the active sites on the silica gel and allow for much cleaner elution of your amine product.
Section 4: Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for In Situ Neutralization and Acylation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., ACN or DMF, approx. 0.1 M concentration).
-
Add diisopropylethylamine (DIPEA) (2.2 eq) dropwise while stirring at room temperature.
-
Stir the resulting suspension/solution for 20 minutes at room temperature to ensure complete neutralization.
-
In a separate flask, dissolve the acylating agent (e.g., an acid chloride or sulfonyl chloride) (1.05 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice bath.
-
Add the solution of the acylating agent dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Proceed with aqueous workup and purification.
Appendix B: Visualization Diagrams
Caption: Troubleshooting workflow for common reaction issues.
Caption: Key reaction pathways and potential side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(Chloromethyl)picolinonitrile| [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US3203974A - Purification of acetonitrile and propionitrile - Google Patents [patents.google.com]
- 12. Picolinonitrile (2-Cyanopyridine) Detailed Information, Properties, Uses, Safety, Supplier & Price China | High-Quality Pyridine Derivative | Expert Guide [nj-finechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Side reactions of 5-(Aminomethyl)picolinonitrile dihydrochloride and their prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-(Aminomethyl)picolinonitrile dihydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, side reactions, and preventative measures in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties
Q1: How should I store this compound?
A1: This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Similar aminopyridine derivatives are noted to be air and moisture sensitive.[2][3] Proper storage prevents degradation and ensures consistent reactivity.
Q2: The material is a dihydrochloride salt. How does this affect my reaction setup?
A2: The primary amine is protonated, rendering it non-nucleophilic.[4] To engage the amine in a reaction (e.g., acylation, alkylation), you must add a base to generate the free amine in situ. A minimum of two molar equivalents of base is required to neutralize the dihydrochloride salt, and an additional equivalent may be needed depending on the reaction byproducts (e.g., to scavenge HCl generated from an acyl chloride).[5]
Q3: What solvents are recommended for this compound?
A3: As a salt, it has good solubility in polar solvents. Analogous compounds like 3-(aminomethyl)pyridine are miscible in water and soluble in methanol and ethyl acetate.[3] For reactions, polar aprotic solvents such as DMF, DMAc, or NMP are often suitable, as they can dissolve the salt and facilitate the reaction with the free amine once the base is added.
Part 2: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses specific experimental issues. The underlying chemistry of the bifunctional starting material—containing both a nucleophilic amine and an electrophilic nitrile—presents unique challenges.
Q4: My reaction yield is very low, and I'm mostly recovering the starting material. What's wrong?
A4: This is the most common issue and is almost always related to inadequate neutralization of the dihydrochloride salt.
-
Primary Cause: Insufficient base. The amine remains protonated (R-NH3+) and cannot act as a nucleophile.
-
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base to liberate the free amine. If your reaction generates an acidic byproduct (like HCl from an acyl chloride), you will need a third equivalent.
-
Select the Right Base: The pKa of the base's conjugate acid (pKaH) should be sufficiently high to deprotonate the aminomethyl pyridinium species (pKa ~8-9).[6] Tertiary amines like triethylamine (TEA, pKaH ~10.7) or N,N-diisopropylethylamine (DIPEA, pKaH ~11) are common choices.[7] Avoid weaker bases like pyridine.
-
Order of Addition: Suspend the dihydrochloride salt in your anhydrous solvent first. Add the base and stir for 15-30 minutes to allow for complete deprotonation before adding your electrophile.
-
Q5: I've isolated a major byproduct with a mass increase of 18 Da (+18 amu) from my expected product. What is it?
A5: This strongly indicates hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH2).
-
Primary Cause: Presence of water in the reaction. Nitrile hydrolysis can be catalyzed by both acidic and basic conditions, both of which are present in a typical acylation reaction.[8][9]
-
Prevention Protocol:
-
Anhydrous Conditions: Use dry solvents and glassware. Flame-dry glassware under vacuum if possible. Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[1]
-
Reagent Quality: Ensure all reagents, including the base, are anhydrous. Some bases, like TEA, can be dried over KOH.
-
Q6: My NMR shows my desired product, but also a second, related product. I suspect di-acylation. Is this possible?
A6: While the primary amine is the most nucleophilic site, reaction at the pyridine nitrogen is possible under certain conditions, though less common. A more likely scenario is over-acylation if your acylating agent has other reactive sites, or if the initial product can react further. However, the most common "double reaction" is acylation of the amine followed by partial hydrolysis of the nitrile.
-
Primary Cause: Highly reactive acylating agents or harsh conditions.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a precise amount of your acylating agent (e.g., 1.0-1.1 equivalents).[10]
-
Lower Temperature: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[10]
-
Less Reactive Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to an anhydride or using a peptide coupling reagent (e.g., EDC, HOBt) if you are coupling a carboxylic acid.[10][11]
-
Part 3: Recommended Protocols & Data
Protocol 1: General Procedure for N-Acylation
This protocol is designed to minimize common side reactions like nitrile hydrolysis and incomplete reaction.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (or other suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Note: DIPEA is a non-nucleophilic, sterically hindered base, which is less likely to cause side reactions with the electrophile compared to TEA.[7]
-
Free Amine Formation: Stir the suspension at room temperature for 20 minutes. The mixture should become a clear solution as the free amine is formed.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the acyl chloride (1.05 eq) in anhydrous DMF dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Summary
| Symptom / Observation | Potential Cause | Recommended Action |
| No reaction; starting material recovered | Incomplete deprotonation of the amine salt | Use ≥2 eq. of a suitable base (e.g., DIPEA, TEA); pre-stir with base for 20 min before adding electrophile.[6] |
| Byproduct with mass +18 Da | Nitrile hydrolysis | Use anhydrous solvents/reagents; perform reaction under an inert atmosphere.[8][12] |
| Multiple products observed | Over-acylation or other side reactions | Control stoichiometry carefully (1.0-1.1 eq. electrophile); lower reaction temperature (0 °C); use a less reactive acylating agent.[10] |
| Formation of a salt precipitate | Formation of amine hydrochloride byproduct (e.g., DIPEA·HCl) | This is expected. It can often be removed by filtration or an aqueous workup. |
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-(Aminomethyl)pyridine(3731-52-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Navigating the Scale-Up of 5-(Aminomethyl)picolinonitrile Dihydrochloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-(Aminomethyl)picolinonitrile Dihydrochloride. As a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds, this versatile molecule presents unique opportunities and challenges, particularly when transitioning from bench-scale experiments to large-scale production. This guide, structured in a troubleshooting and FAQ format, is designed to provide you, our fellow scientists, with in-depth, field-proven insights to anticipate and overcome common hurdles in your synthetic endeavors.
Section 1: Understanding the Reagent - Core Characteristics and Handling
Before embarking on large-scale reactions, a thorough understanding of the starting material is paramount. This compound (CAS No: 182291-88-9) is a white to off-white solid. Its dihydrochloride salt form enhances solubility in aqueous solutions and some polar organic solvents, a critical factor in reaction setup. However, this salt form also necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base.
Frequently Asked Questions (FAQs): Reagent Handling and Properties
Q1: How does the dihydrochloride salt form of 5-(aminomethyl)picolinonitrile impact its reactivity?
A1: The dihydrochloride salt means that both the primary amine and the pyridine nitrogen are protonated. This has two major implications for reactivity:
-
Nucleophilicity: The primary amine is not nucleophilic in its protonated state. To participate in reactions such as acylation or reductive amination, it must be deprotonated by a base.
-
Stoichiometry of Base: At least two equivalents of a suitable base are required to neutralize the hydrochloride salts and liberate the free amine. An additional equivalent of base is often necessary to drive the desired reaction to completion.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, maintaining temperatures between 0-8 °C is advisable to ensure stability.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area thoroughly with water.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common transformations involving 5-(aminomethyl)picolinonitrile. The reaction typically involves coupling the primary amine with a carboxylic acid using a suitable coupling agent.
Troubleshooting Guide: Amide Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete Deprotonation: Insufficient base to neutralize the dihydrochloride and deprotonate the amine. 2. Poor Carboxylic Acid Activation: Inefficient coupling reagent or suboptimal activation time. 3. Side Reactions: The nitrile group can potentially react under harsh conditions. | 1. Base Selection & Stoichiometry: Use at least 2.5-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base is critical to avoid side reactions. 2. Coupling Reagent Choice: For challenging couplings, consider more potent reagents like HATU or HBTU. Ensure pre-activation of the carboxylic acid (15-30 minutes) before adding the amine.[2] 3. Reaction Conditions: Run the reaction at room temperature or slightly elevated temperatures (40-50 °C) if sluggish. Monitor by TLC or LC-MS to avoid decomposition. |
| Formation of Impurities | 1. Over-acylation: Reaction of the pyridine nitrogen. 2. Racemization: If coupling a chiral carboxylic acid. 3. Byproducts from Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC coupling. | 1. Controlled Addition: Add the activated carboxylic acid solution slowly to the amine solution to minimize side reactions. 2. Suppress Racemization: Use additives like HOBt or Oxyma to minimize racemization.[2] 3. Purification: DCU is notoriously difficult to remove. If using DCC, consider a post-reaction filtration. Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. |
| Difficult Product Purification | 1. Polar Nature of Product: The pyridine and nitrile groups can make the product highly polar. 2. Residual Base or Salts: Excess base or salts formed during the reaction can complicate purification. | 1. Chromatography: Use a polar stationary phase or a gradient elution on normal phase silica gel. Reverse-phase HPLC can also be effective. 2. Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts. A mild acidic wash can remove excess amine-based reagents, followed by a basic wash to remove unreacted carboxylic acid. |
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is another key transformation, allowing for the formation of secondary amines by reacting 5-(aminomethyl)picolinonitrile with an aldehyde or ketone.
Troubleshooting Guide: Reductive Amination Reactions
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Secondary Amine | 1. Inefficient Imine Formation: Steric hindrance or electronic effects of the carbonyl compound. 2. Reduction of Carbonyl Starting Material: The reducing agent may reduce the aldehyde/ketone before imine formation. 3. Formation of Tertiary Amine: Over-alkylation of the product. | 1. Optimize Imine Formation: Consider a two-step procedure where the imine is formed first (often with a dehydrating agent like MgSO₄) before adding the reducing agent. 2. Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl starting material. 3. Control Stoichiometry: Use a slight excess of the carbonyl compound (1.1-1.2 eq.) to drive the reaction to completion and minimize over-alkylation. |
| Difficult Purification | 1. Mixture of Primary, Secondary, and Tertiary Amines: Incomplete reaction or over-alkylation. 2. Polarity of Products: Similar to the amide coupling products, these can be highly polar. | 1. Chromatography: Careful column chromatography is often required. The use of an amine-deactivated silica gel or adding a small amount of triethylamine to the eluent can improve separation. 2. Salt Formation: Consider converting the final product to a hydrochloride salt to facilitate purification by precipitation or crystallization. |
| Reaction Stalls | 1. Insufficient Base: The reaction may generate acidic byproducts that protonate the starting amine. 2. Decomposition of Reagents: The aldehyde or imine intermediate may be unstable under the reaction conditions. | 1. Ensure Sufficient Base: As with amide coupling, ensure at least 2.5-3 equivalents of a non-nucleophilic base are used. 2. Temperature Control: Run the reaction at room temperature or below to minimize decomposition. |
Experimental Protocol: General Procedure for Reductive Amination with STAB
-
To a stirred suspension of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF), add a non-nucleophilic base such as triethylamine (2.5 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A typical workflow for a one-pot reductive amination reaction.
Section 4: Scale-Up Considerations
Transitioning from a laboratory-scale reaction to a pilot plant or manufacturing scale introduces a new set of challenges that must be carefully managed.
Key Considerations for Scaling Up Reactions with this compound
-
Heat Transfer: Both amide coupling and reductive amination reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, increased side reactions, and potential safety hazards.
-
Mitigation: Use jacketed reactors with precise temperature control. Consider slower addition rates of reagents to manage the exotherm.
-
-
Mixing: Inadequate mixing on a large scale can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor yield and increased impurity formation.
-
Mitigation: Employ efficient overhead stirring. The type of impeller and stirring speed should be optimized for the specific reaction volume and viscosity.
-
-
Solvent Selection: Solvents that are convenient on a lab scale (e.g., DMF) may be problematic on a larger scale due to high boiling points, toxicity, or disposal issues.
-
Mitigation: Explore alternative, "greener" solvents with lower boiling points that can be more easily removed and recycled.
-
-
Purification: Column chromatography, a staple in the research lab, is often impractical and expensive for large-scale purification.
-
Mitigation: Develop robust crystallization or salt-formation protocols for product isolation and purification. This often requires screening a variety of solvent systems.
-
-
Safety: The hazards associated with reagents and reactions are magnified at a larger scale. A thorough process safety assessment is crucial.
This guide provides a foundational framework for navigating the common challenges associated with the use of this compound in organic synthesis. As with all chemical processes, careful planning, monitoring, and a systematic approach to troubleshooting are the keys to success.
References
Technical Support Center: A Troubleshooting Guide for 5-(Aminomethyl)picolinonitrile Dihydrochloride Experiments
Welcome to the technical support center for 5-(Aminomethyl)picolinonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and robust protocols for the successful use of this versatile building block. Here, we address common questions and troubleshoot specific experimental challenges in a direct, question-and-answer format to ensure your experiments are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridine-based organic compound featuring a primary aminomethyl group and a nitrile group.[1][2][3] It serves as a key intermediate and building block in medicinal chemistry and agrochemical research.[4] Its structure is particularly useful for synthesizing a variety of more complex molecules, often through modification of the primary amine, for example, in the development of enzyme inhibitors and receptor binding ligands.[4] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle and store compared to the free base.[4]
Q2: How should I properly store and handle this compound?
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Many suppliers recommend refrigeration at 0-8 °C under an inert atmosphere for long-term stability.[4] As a hydrochloride salt, it is hygroscopic and should be protected from moisture to prevent clumping and potential degradation.
Handling: This compound is classified as toxic if swallowed.[1][5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.
Q3: What is the solubility profile of this compound?
As a dihydrochloride salt, the compound is highly polar. Its solubility is highest in polar protic solvents and polar aprotic solvents. Precise quantitative data is often not published, but a general solubility profile can be summarized as follows:
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Experimental Insight |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the dihydrochloride salt and the hydrogen bonding capacity of the amine and pyridine nitrogen lead to strong interactions with protic solvents. It is readily soluble in water. |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and can effectively solvate the salt, making them excellent choices for reaction media, especially for amide couplings. |
| Ethereal | THF, 1,4-Dioxane | Low to Insoluble | These solvents are significantly less polar and cannot effectively solvate the ionic salt, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While often used for organic reactions, the salt form of this compound will have very limited solubility in these less polar solvents. The free base form, however, would be more soluble. |
| Apolar | Hexanes, Toluene | Insoluble | These nonpolar solvents are unsuitable for dissolving this highly polar salt. |
Troubleshooting Guide: Reaction-Specific Issues
Q4: My amide coupling reaction with a carboxylic acid is failing or giving very low yields. What is the most likely cause?
This is the most common issue encountered with this reagent. The primary amine of this compound is protonated, forming an ammonium salt. This protonated amine is not nucleophilic and cannot react with an activated carboxylic acid (e.g., an acyl chloride or an active ester formed by coupling agents).
The Causality: The core of the problem is the acid-base chemistry. For the amine to act as a nucleophile, it must be deprotonated to its free base form. The dihydrochloride requires at least two equivalents of a base to neutralize both the aminomethyl group and the pyridine nitrogen, which is also protonated.
Solution: In-situ Neutralization The most direct solution is to add a non-nucleophilic organic base to the reaction mixture.
Step-by-Step Protocol for Amide Coupling (EDC/HOBt Example):
-
Dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA or Hünig's base) (2.2-2.5 eq.). It is crucial to add at least two full equivalents to ensure complete neutralization. An excess is often used to quench any trace acids.
-
Add the coupling agents, such as EDC-HCl (1.2-1.5 eq.) and HOBt (1.2-1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC.
-
Upon completion, proceed with a standard aqueous workup and extraction.
This general approach is adaptable for other coupling agents like HBTU or when using acyl chlorides.[6]
Q5: I am observing a new, more polar side product in my LC-MS analysis, especially after a basic workup or prolonged reaction times. What could it be?
While the aminomethyl group is the primary reactive site for nucleophilic attack, the nitrile group is susceptible to hydrolysis under certain conditions, particularly with heat and strong acidic or basic environments.[4][7][8]
The Causality: The nitrile group (-C≡N) can be hydrolyzed first to a primary amide (-CONH₂) and then further to a carboxylic acid (-COOH).[4][8]
-
Basic Hydrolysis: Vigorous basic conditions (e.g., heating with NaOH) will hydrolyze the nitrile to the corresponding carboxylate salt.[7][9] Milder basic conditions may stop at the primary amide stage.[8][9]
-
Acidic Hydrolysis: Heating with strong acid (e.g., refluxing HCl) will hydrolyze the nitrile directly to the carboxylic acid.[4][7]
This side reaction is a critical consideration during both the reaction and the workup. For example, using aqueous NaOH in an extraction can initiate this hydrolysis if the exposure is prolonged or heated.
Troubleshooting & Prevention:
-
Avoid Harsh Conditions: Use mild reaction conditions. Most amide coupling reactions proceed efficiently at room temperature. Avoid unnecessary heating.
-
Careful Workup: During extractions, use milder bases like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to neutralize acids. Minimize the contact time between your compound and aqueous basic layers.
-
Reaction Monitoring: Use LC-MS to monitor the reaction. The hydrolyzed byproducts (amide or carboxylic acid) will have distinct molecular weights (+18 and +35 Da respectively, relative to the nitrile starting material) and will typically be more polar (earlier retention time on reverse-phase HPLC).
Q6: How can I confirm the identity and purity of my starting material and product?
A multi-technique approach is essential for robust characterization.
1. LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for monitoring reaction progress and assessing purity.
-
Methodology: A reverse-phase C18 column is typically effective.[10] A gradient method using water and acetonitrile (or methanol) with a small amount of acid modifier like formic acid (0.1%) provides good peak shape and separation.[11][12]
-
Expected Results: The dihydrochloride salt will show a parent ion in positive ESI mode corresponding to the free base ([M+H]⁺) at m/z 134.07. Purity is assessed by the relative area of the main peak.
2. NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides unequivocal structural confirmation. While an official spectrum is not provided here, the expected shifts in a solvent like DMSO-d₆ for the free base are:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm), characteristic of the substituted pyridine ring.
-
Methylene Protons (-CH₂-): A singlet around 3.8-4.2 ppm. In the dihydrochloride form, this peak may be broadened and shifted downfield due to the adjacent ammonium group.
-
Amine Protons (-NH₂): A broad signal that can exchange with water in the solvent. In the dihydrochloride salt form, these protons will appear as a broad resonance further downfield.
Diagrams & Workflows
Troubleshooting Flowchart for Low-Yield Amide Coupling
Below is a logical workflow to diagnose and solve common issues in amide coupling reactions involving this compound.
References
- 1. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Aminomethyl)picolinonitrile; 5-AMINOMETHYL-2-CYANOPYRIDINE; 5-aminomethyl-pyridine-2-carbonitrile; 2-cyano-5-(aminomethyl)pyridine | Chemrio [chemrio.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-aminomethyl-pyridine-2-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-(Aminomethyl)picolinonitrile dihydrochloride vs other picolinonitrile derivatives
An In-Depth Comparative Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride and Other Picolinonitrile Derivatives for Drug Discovery and Development
Introduction: The Picolinonitrile Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and agrochemical research, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. When functionalized with a nitrile group, it forms the picolinonitrile core, a structure renowned for its versatile chemical reactivity and diverse biological activities.[1][2][3] The nitrile group itself is a critical pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical elaboration.[4]
This guide provides a comparative analysis of this compound against other key picolinonitrile derivatives. We will dissect their structural nuances, compare their physicochemical properties, and explore how subtle molecular modifications translate into significant differences in biological activity and application. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental context to guide future research and synthesis efforts.
Part 1: Physicochemical and Structural Analysis
The specific arrangement and nature of functional groups on the picolinonitrile ring dictate the molecule's overall properties, including its solubility, stability, and ability to interact with biological targets.
This compound: The Versatile Building Block
5-(Aminomethyl)picolinonitrile is characterized by a pyridine ring with a nitrile (-CN) group at the C2 position and an aminomethyl (-CH₂NH₂) group at the C5 position.[5] The dihydrochloride salt form is particularly significant for practical applications, as it markedly enhances the compound's aqueous solubility and stability, making it an ideal starting material or intermediate for various synthetic processes in both academic and industrial settings.[6]
The primary amine provides a crucial nucleophilic site, readily available for derivatization to build more complex molecular architectures. The nitrile group and the pyridine nitrogen are strong electron-withdrawing groups, which influences the ring's electronic properties and reactivity.[7]
Comparative Picolinonitrile Derivatives
To understand the structure-activity relationship (SAR), we compare 5-(Aminomethyl)picolinonitrile with other derivatives where the C5 substituent is altered.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Key Features & Implications |
| 5-(Aminomethyl) picolinonitrile [5] | C₇H₇N₃ | 133.15 | -0.2 | 62.7 | 1 | 3 | High polarity, good solubility (especially as HCl salt), nucleophilic handle for synthesis.[6] |
| 5-(Trifluoromethyl) picolinonitrile [8] | C₇H₃F₃N₂ | 172.11 | 1.9 | 36.7 | 0 | 2 | High lipophilicity and metabolic stability from -CF₃ group; valuable in agrochemical design.[8] |
| 3-Hydroxy-4-phenyl picolinonitrile [9] | C₁₂H₈N₂O | 196.21 | 2.1 | 56.2 | 1 | 3 | Hydroxyl group provides H-bond donor/acceptor capability; phenyl group increases steric bulk and lipophilicity. |
| 5-Cyanopicolinonitrile (Pyridine-2,5-dicarbonitrile) | C₇H₃N₃ | 129.12 | 0.8 | 47.6 | 0 | 3 | Strong electron-withdrawing character from two nitrile groups, significantly altering ring electronics for nucleophilic substitution.[7] |
Causality Behind Physicochemical Properties:
-
Solubility & Permeability: The high Topological Polar Surface Area (TPSA) and negative LogP of 5-(Aminomethyl)picolinonitrile suggest good aqueous solubility but potentially lower passive membrane permeability.[5] Conversely, the trifluoromethyl derivative's higher LogP enhances its lipophilicity, a desirable trait for penetrating biological membranes in agrochemical applications.[8]
-
Target Binding: The presence and location of hydrogen bond donors and acceptors are critical for molecular recognition. The aminomethyl and hydroxyl groups offer both, enabling strong, specific interactions with protein targets. The nitrile group is a consistent hydrogen bond acceptor across all derivatives.[4]
Part 2: Synthesis and Biological Applications
The true value of a chemical scaffold is realized through its synthesis and application. Picolinonitrile derivatives have been synthesized for a wide array of therapeutic and industrial purposes.
General Synthetic Workflow
The synthesis of picolinonitrile derivatives often starts from commercially available substituted picolines or chloropyridines. The introduction of the crucial nitrile group can be achieved through various methods, such as ammoxidation of a methyl group or cyanation of a halo-pyridine.[7] Further functionalization allows for the introduction of diverse substituents.
Caption: Generalized synthetic workflow for picolinonitrile derivatives.
Comparative Applications
-
5-(Aminomethyl)picolinonitrile as a Versatile Intermediate: This compound is a cornerstone in the synthesis of more complex molecules. Its primary amine serves as a reactive handle for building out structures designed to interact with specific biological targets. It is widely used in the development of pharmaceuticals, particularly for neurological disorders, and in creating specialized agrochemicals and polymers.[6]
-
Picolinonitriles as Kinase Inhibitors: The picolinonitrile scaffold is present in potent and selective enzyme inhibitors. For example, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile was developed as a highly potent CHK1 kinase inhibitor (IC₅₀ of 0.4 nM) for treating hematologic malignancies.[10] In this derivative, the core picolinonitrile is heavily decorated with functional groups precisely positioned to interact with the ATP-binding pocket of the kinase, demonstrating the scaffold's utility in targeted therapy.
Caption: Simplified CHK1 signaling pathway targeted by picolinonitrile inhibitors.
-
Picolinonitriles in Agrochemicals: The derivative 5-(Trifluoromethyl)picolinonitrile is a prime example of strategic design for agricultural applications.[8] The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic. These properties enhance the metabolic stability of the final product (resisting degradation in the environment and in the target pest) and improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[8] This contrasts sharply with the more polar aminomethyl derivative, highlighting how a single substituent change can pivot the application from a pharmaceutical intermediate to an agrochemical precursor.
-
Picolinonitriles with Anti-inflammatory and Antiproliferative Activity: Broader studies on pyridine derivatives have shown that various substitutions can impart significant biological activity. For instance, the presence of -OH and -OMe groups has been correlated with enhanced antiproliferative activity against cancer cell lines.[1][2] In a comparative study, certain pyridine derivatives showed potent anti-inflammatory effects by inhibiting nitric oxide production in macrophages, with IC₅₀ values in the micromolar range.[11] This suggests that the picolinonitrile scaffold can be tuned to develop agents for a wide range of diseases.
Part 3: Experimental Protocol & Validation
To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. Below is a representative protocol for evaluating the anti-inflammatory potential of picolinonitrile derivatives.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of test compounds to inhibit the inflammatory response in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
Objective: To quantify the dose-dependent inhibition of nitric oxide (NO) production by picolinonitrile derivatives.
Materials:
-
RAW 264.4 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds (Picolinonitrile derivatives, dissolved in DMSO to 10 mM stock)
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To create a consistent monolayer of cells for the experiment.
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to the test compounds prior to inflammatory stimulation.
-
Prepare serial dilutions of the picolinonitrile derivatives in DMEM (e.g., final concentrations of 100, 50, 25, 12.5, 6.25 µM). The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations.
-
Controls (Crucial for Trustworthiness):
-
Negative Control: Cells with media only (no LPS, no compound).
-
Vehicle Control: Cells with media + DMSO (at the highest concentration used) + LPS.
-
Positive Control: Cells with a known inhibitor (e.g., L-NAME) + LPS.
-
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Rationale: To induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Add 10 µL of LPS solution to all wells except the negative control to achieve a final concentration of 1 µg/mL.
-
Incubate for another 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement (Griess Assay, Day 3):
-
Rationale: NO is unstable, but it oxidizes to stable nitrite (NO₂⁻) in the culture medium, which can be quantified colorimetrically.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the vehicle control.
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The picolinonitrile scaffold is a remarkably versatile and powerful platform in chemical biology. This comparative guide illustrates a fundamental principle of drug and agrochemical discovery: subtle changes in molecular structure can lead to profound shifts in physicochemical properties and biological function.
-
This compound stands out as a highly valuable and versatile building block. Its enhanced solubility and reactive amine handle make it a strategic starting point for synthesizing libraries of complex molecules for pharmaceutical development.[6]
-
Derivatives like 5-(trifluoromethyl)picolinonitrile demonstrate how the scaffold can be adapted for entirely different applications, in this case, agrochemicals, by incorporating functional groups that enhance metabolic stability and lipophilicity.[8]
-
Highly functionalized derivatives, such as the potent CHK1 inhibitors, showcase the platform's potential for creating targeted, high-affinity therapeutic agents.[10]
Ultimately, the choice of which picolinonitrile derivative to use depends entirely on the intended application. Understanding the structure-activity relationships detailed in this guide enables researchers to make informed decisions, accelerating the design and development of the next generation of innovative chemical solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Solubility: 5-(Aminomethyl)picolinonitrile Free Base vs. Dihydrochloride Salt
Introduction
In the landscape of pharmaceutical development, the selection of an appropriate active pharmaceutical ingredient (API) form is a cornerstone decision that profoundly influences a drug candidate's trajectory. Among the most critical physicochemical properties governing this choice is solubility, a determinant of bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This guide provides an in-depth comparison of the solubility characteristics of two forms of a promising pyridine-based scaffold: 5-(Aminomethyl)picolinonitrile free base and its dihydrochloride salt.
5-(Aminomethyl)picolinonitrile is a versatile building block in medicinal chemistry. Its structure, featuring a primary amine and a pyridine ring, makes it a weak base. This characteristic allows for the formation of various salt forms, with the dihydrochloride salt being a common choice to enhance aqueous solubility.[1] Approximately 50% of all medications are administered as salts, a testament to this strategy's effectiveness in overcoming the suboptimal properties of the parent drug molecule.[2] This guide will elucidate the theoretical underpinnings of the solubility differences, present standardized protocols for experimental validation, and discuss the practical implications for researchers and formulation scientists.
Physicochemical Properties: A Head-to-Head Comparison
The conversion of a free base to a salt form fundamentally alters its physical properties. The addition of two hydrochloride moieties increases the molecular weight and introduces ionic character, which is the primary driver of the anticipated changes in solubility.
| Property | 5-(Aminomethyl)picolinonitrile (Free Base) | 5-(Aminomethyl)picolinonitrile (Dihydrochloride Salt) |
| Molecular Formula | C₇H₇N₃ | C₇H₉Cl₂N₃ |
| Molecular Weight | 133.15 g/mol [3] | 206.07 g/mol |
| Appearance (Typical) | Crystalline solid | White to off-white crystalline solid |
| General Aqueous Solubility | Low | High |
| General Organic Solvent Solubility | Higher[4] | Lower |
| Chemical Stability | Susceptible to oxidation/degradation | Generally more stable |
The Theoretical Basis of Solubility Enhancement
The significant difference in aqueous solubility between a weak base and its salt can be explained by the principles of ionization and pH. 5-(Aminomethyl)picolinonitrile has two basic nitrogen centers—the primary amine and the pyridine ring nitrogen—that can be protonated.
-
The Free Base: In its neutral, un-ionized form, the molecule is relatively non-polar. Its solubility in water is limited by the energy required to break its crystal lattice structure and solvate the non-polar pyridine ring.
-
The Dihydrochloride Salt: The salt form exists as an ionic compound. When introduced into an aqueous medium, it readily dissociates into the protonated 5-(Aminomethyl)picolinonitrile cation and two chloride anions. This ionized form is highly polar and interacts favorably with water molecules, leading to a significant increase in solubility.[1]
The pH of the solvent plays a critical role. According to the Henderson-Hasselbalch equation, the extent of ionization of a weak base is dependent on the solution's pH relative to the compound's pKa values. In acidic to neutral solutions, the equilibrium shown below shifts to the right, favoring the protonated, more soluble form. The salt form essentially "pre-packages" the molecule in this soluble state.
Caption: Ionization equilibrium of a primary amine.
Experimental Protocols for Solubility Determination
To quantify the solubility of a compound, standardized and reproducible methods are essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[5][6] For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[7][8]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method establishes the equilibrium solubility and is crucial for pre-formulation studies.[7]
Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific solvent at a controlled temperature after a sufficient equilibration period.
Materials:
-
5-(Aminomethyl)picolinonitrile (Free Base and Dihydrochloride Salt)
-
Solvents: Deionized Water, pH 1.2 HCl Buffer, pH 6.8 Phosphate Buffer
-
Analytical Balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The excess should be visually apparent to ensure saturation.[9]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid pellet.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid errors from filter adsorption.
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the sample concentration using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method is used to rapidly assess solubility by measuring light scattering from precipitates formed when a DMSO stock solution is added to an aqueous buffer.[10][11][12]
Principle: A compound is first dissolved in an organic solvent (typically DMSO). This solution is then added to an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles.[11] The concentration at which precipitation occurs is defined as the kinetic solubility. This method is valuable for early-stage compound screening.[7]
Comparative Solubility Data (Illustrative)
While specific experimental data for 5-(Aminomethyl)picolinonitrile is not publicly available, the following table presents an illustrative data set based on established chemical principles for a weakly basic compound and its hydrochloride salt.
| Solvent/Medium | Form | Expected Thermodynamic Solubility (µg/mL) | Classification |
| Purified Water | Free Base | ~500 | Sparingly Soluble |
| Dihydrochloride Salt | > 20,000 | Freely Soluble | |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Free Base | > 15,000 | Soluble |
| Dihydrochloride Salt | > 30,000 | Very Soluble | |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Free Base | ~600 | Sparingly Soluble |
| Dihydrochloride Salt | > 25,000 | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Free Base | > 50,000 | Very Soluble |
| Dihydrochloride Salt | ~ 40,000 | Soluble |
Analysis of Illustrative Data:
-
Aqueous Solubility: The dihydrochloride salt is expected to exhibit dramatically higher solubility (>40-fold) in neutral water and pH 6.8 buffer compared to the free base. This is the primary advantage of salt formation for aqueous formulations.[2][13]
-
Effect of pH: In the highly acidic pH 1.2 buffer, the free base becomes fully protonated in situ. Consequently, its solubility increases significantly, approaching that of the pre-formed salt.
-
Organic Solubility: In a polar aprotic solvent like DMSO, the non-polar character of the free base is advantageous, often leading to higher solubility compared to the highly polar salt form.[4]
Practical Implications in Drug Development
The choice between the free base and the dihydrochloride salt has profound consequences for the entire development pipeline, from early-stage screening to final formulation. Salt selection is a critical step that can significantly affect the quality, safety, and performance of a drug.[2]
-
For the Dihydrochloride Salt:
-
Advantages: Its high aqueous solubility is ideal for developing liquid formulations, such as intravenous solutions or oral syrups. The faster dissolution rate can lead to improved absorption and bioavailability for solid oral dosage forms.[14][15]
-
Challenges: Salts can be more hygroscopic (tendency to absorb moisture from the air), which can complicate handling, processing, and long-term stability.
-
-
For the Free Base:
-
Advantages: Its higher lipophilicity may lead to better membrane permeability. It is often less hygroscopic and might be easier to handle during synthesis and manufacturing.
-
Challenges: Poor aqueous solubility can lead to dissolution rate-limited absorption, resulting in low and variable bioavailability. This may necessitate enabling formulation technologies like particle size reduction or amorphous solid dispersions.
-
Caption: Drug development considerations for each form.
Conclusion
The conversion of 5-(Aminomethyl)picolinonitrile from its free base to its dihydrochloride salt form is a highly effective strategy for overcoming the limitations imposed by poor aqueous solubility. The salt form is anticipated to be significantly more soluble in aqueous media across the physiologically relevant pH range, which is a critical advantage for achieving predictable and sufficient drug exposure. While the free base may offer benefits in terms of membrane permeability and ease of handling, its low solubility presents a substantial hurdle for formulation.
Ultimately, the selection of the optimal form is a strategic decision that requires a balanced assessment of solubility, stability, permeability, and manufacturability. This guide provides the foundational principles and experimental framework necessary for researchers to make an informed choice, thereby accelerating the path from discovery to clinical application.
References
- 1. Amines, [chemed.chem.purdue.edu]
- 2. pharmtech.com [pharmtech.com]
- 3. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. enamine.net [enamine.net]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Building Blocks for 5-(Aminomethyl)picolinonitrile Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. 5-(Aminomethyl)picolinonitrile dihydrochloride has established itself as a valuable scaffold, offering a unique combination of a nucleophilic aminomethyl group and an electrophilic nitrile on a pyridine core. However, the exploration of alternative building blocks can unlock new synthetic pathways, modulate physicochemical properties, and lead to the discovery of novel compounds with enhanced performance. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your research and development endeavors.
Executive Summary: A Strategic Overview of Alternatives
The primary alternatives to 5-(Aminomethyl)picolinonitrile revolve around modifications of the aminomethyl group, primarily through the use of more versatile, albeit less direct, precursors such as 5-(halomethyl)picolinonitriles. These alternatives offer a different strategic approach to synthesis, shifting from direct nucleophilic attack by the amine to electrophilic substitution at the benzylic position. The choice between these building blocks hinges on the desired synthetic outcome, the nature of the coupling partners, and the overall efficiency of the synthetic route.
| Building Block | Key Feature | Primary Application | Advantages | Disadvantages |
| 5-(Aminomethyl)picolinonitrile | Nucleophilic primary amine | Direct amidation, reductive amination | Straightforward for forming amide and secondary/tertiary amine linkages. | Can be too reactive, leading to over-alkylation; salt form may require neutralization. |
| 5-(Chloromethyl)picolinonitrile | Electrophilic chloromethyl group | Nucleophilic substitution with a wide range of nucleophiles (amines, alcohols, thiols, etc.). | Versatile for introducing diverse functionalities; good reactivity. | A lachrymator, requires careful handling; chloride is a moderately good leaving group. |
| 5-(Bromomethyl)picolinonitrile | Electrophilic bromomethyl group | Nucleophilic substitution with a wide range of nucleophiles. | More reactive than the chloro-analog, allowing for milder reaction conditions; bromide is a better leaving group. | Can be less stable than the chloro-analog; potentially higher cost. |
| Bioisosteres | Functionally similar groups | Modulation of physicochemical and pharmacokinetic properties. | Can improve properties like metabolic stability, membrane permeability, and target binding.[1] | Requires more extensive synthetic efforts and may not always retain desired biological activity. |
Comparative Reactivity and Mechanistic Considerations
The fundamental difference in the application of these building blocks lies in their reactivity profile. 5-(Aminomethyl)picolinonitrile acts as a nucleophile, readily participating in reactions such as acylation to form amides or reductive amination to yield secondary and tertiary amines.
In contrast, 5-(halomethyl)picolinonitriles are electrophiles that undergo nucleophilic substitution reactions. The reactivity of the halomethyl group follows the established trend for leaving group ability in SN2 reactions: Br > Cl.[2] This means that 5-(bromomethyl)picolinonitrile will generally react faster and under milder conditions than its chloro counterpart.
Figure 1: Conceptual overview of the divergent synthetic pathways.
Experimental Protocols and Comparative Data
To provide a practical comparison, the following section details standardized protocols for the synthesis of a common derivative using each of the key building blocks.
Protocol 1: Synthesis of N-Benzyl-5-(aminomethyl)picolinonitrile
This protocol provides a direct comparison for the introduction of a benzyl group onto the aminomethyl nitrogen.
Method A: From 5-(Aminomethyl)picolinonitrile (Reductive Amination)
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: From 5-(Chloromethyl)picolinonitrile (Nucleophilic Substitution)
-
To a solution of benzylamine (2.0 eq) in a suitable solvent such as acetonitrile or DMF, add 5-(chloromethyl)picolinonitrile (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C to expedite the reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method C: From 5-(Bromomethyl)picolinonitrile (Nucleophilic Substitution)
-
Follow the same procedure as Method B, substituting 5-(bromomethyl)picolinonitrile for 5-(chloromethyl)picolinonitrile. The reaction is expected to proceed faster and may not require heating.
Comparative Yields (Illustrative):
| Method | Starting Material | Typical Yield | Reaction Time |
| A | 5-(Aminomethyl)picolinonitrile | 70-85% | 12-16 hours |
| B | 5-(Chloromethyl)picolinonitrile | 80-95% | 12-24 hours (RT) or 4-8 hours (heated) |
| C | 5-(Bromomethyl)picolinonitrile | 85-98% | 4-12 hours (RT) |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.
Protocol 2: Gabriel Synthesis of 5-(Aminomethyl)picolinonitrile from 5-(Halomethyl)picolinonitrile
For instances where the primary amine is the desired final product, the Gabriel synthesis offers a robust method to convert the halomethyl derivatives, avoiding over-alkylation issues that can arise from direct amination with ammonia.[2][3][4][5][6]
-
Phthalimide Alkylation:
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 5-(bromomethyl)picolinonitrile (1.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-( (2-cyanopyridin-5-yl)methyl)phthalimide.
-
-
Hydrazinolysis:
-
Suspend the N-alkylated phthalimide from the previous step in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain 5-(aminomethyl)picolinonitrile as its hydrochloride salt.
-
Figure 2: Workflow for the Gabriel synthesis of 5-(aminomethyl)picolinonitrile.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.[1] For the 5-(aminomethyl)picolinonitrile scaffold, several bioisosteric replacements can be considered to fine-tune parameters such as lipophilicity, metabolic stability, and hydrogen bonding capacity.
Examples of Bioisosteric Modifications:
-
Nitrile Replacement: The nitrile group can be replaced with other electron-withdrawing groups such as an oxadiazole, a thiazole, or a trifluoromethyl group.[7] These modifications can alter the electronic properties of the pyridine ring and introduce new interaction points with biological targets.
-
Aminomethyl Group Modification: The aminomethyl linker can be replaced with bioisosteres like an oxime, a hydrazone, or incorporated into a small heterocyclic ring (e.g., piperazine, morpholine). These changes can impact the conformational flexibility and basicity of the molecule.
-
Pyridine Ring Analogs: The pyridine ring itself can be replaced by other heterocycles like pyrimidine, pyrazine, or even non-aromatic bioisosteres, although this represents a more significant departure from the original scaffold.
The synthesis of these bioisosteric analogs often requires multi-step synthetic sequences and is highly dependent on the specific target molecule.
Conclusion and Future Perspectives
While this compound is a direct and effective building block for certain applications, its haloalkyl counterparts, particularly 5-(bromomethyl)picolinonitrile, offer greater synthetic versatility for accessing a wider range of functionalized derivatives through nucleophilic substitution. The choice of building block should be a strategic decision based on the desired final product and the overall synthetic plan. For the synthesis of primary amines, the Gabriel synthesis provides a reliable route from the halomethyl precursors. Furthermore, the exploration of bioisosteric replacements opens up vast possibilities for fine-tuning molecular properties and discovering next-generation compounds. As the demand for novel and optimized molecules in pharmaceuticals and materials science continues to grow, a thorough understanding of the reactivity and synthetic utility of these alternative building blocks will be indispensable for innovation.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. nbinno.com [nbinno.com]
A Comparative Efficacy Analysis of Picolinate-Based Synthetic Auxin Herbicides Derived from 5-(Aminomethyl)picolinonitrile Precursors
Introduction: The Synthetic Challenge and Agronomic Opportunity
In the relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles, the pyridine carboxylic acids, particularly picolinic acid derivatives, have emerged as a cornerstone of modern agrochemical research.[1] These compounds, acting as synthetic auxins, offer a potent mechanism for controlling a wide spectrum of broadleaf weeds, including those that have developed resistance to other herbicide classes.[2][3] This guide focuses on a promising class of picolinate herbicides that can be conceptually derived from the versatile chemical intermediate, 5-(aminomethyl)picolinonitrile dihydrochloride.
While direct, multi-step synthetic routes from 5-(aminomethyl)picolinonitrile to the final active picolinic acids are subjects of synthetic exploration, the core chemical transformations are well-established in organic chemistry. These would involve the hydrolysis of the nitrile group to a carboxylic acid and the oxidation of the aminomethyl group to yield a 4-aminopicolinic acid scaffold.[4][5] This foundational structure is the basis for a new generation of highly active herbicides. This guide provides a comparative analysis of the efficacy of these novel picolinate herbicides, benchmarking them against established commercial standards. We will delve into their molecular mechanism of action, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for key bioassays to ensure scientific integrity and reproducibility.
The Molecular Mechanism of Action: Hijacking the Plant's Growth Regulatory Pathway
Picolinate-based herbicides are classified as synthetic auxins, meaning they mimic the natural plant hormone indole-3-acetic acid (IAA).[6] However, their enhanced stability and persistence in plant tissues lead to a sustained and overwhelming hormonal signal, ultimately causing uncontrolled growth and plant death.[7]
The primary mode of action involves the perception of the herbicide by a specific family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Unlike the natural auxin IAA, which is primarily recognized by the TIR1 (Transport Inhibitor Response 1) receptor, many novel picolinate herbicides, including those with a 6-aryl-substituted picolinic acid structure, exhibit a strong binding affinity for the AFB5 (Auxin Signaling F-box 5) receptor.[1][8]
This binding event acts as a "molecular glue," stabilizing the interaction between the AFB5 receptor and Aux/IAA transcriptional repressor proteins.[9] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of a cascade of auxin-responsive genes.[7] The sustained and excessive activation of these genes leads to a series of phytotoxic events, including:
-
Overproduction of Ethylene and Abscisic Acid (ABA): The upregulation of genes like ACC synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) leads to the accumulation of ethylene and ABA, which induce senescence and oxidative stress.[6]
-
Uncontrolled Cell Division and Elongation: The disruption of normal auxin gradients leads to epinastic growth, tissue swelling, and malformation.
-
Metabolic Disruption: The massive shift in gene expression overwhelms the plant's metabolic capacity, leading to cell death.
The following diagram illustrates this signaling pathway:
Caption: Mechanism of picolinate herbicide action via the AFB5 receptor pathway.
Comparative Efficacy of Novel Picolinate Herbicides
Recent studies have focused on synthesizing novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, a class of compounds accessible from a 4-aminopicolinonitrile precursor. These compounds have demonstrated exceptional herbicidal activity, often surpassing that of commercial standards. The data below, compiled from peer-reviewed literature, compares the efficacy of these novel compounds with established herbicides like Picloram and the newer arylpicolinate, Florpyrauxifen.
Table 1: Comparative Post-Emergence Herbicidal Activity (% Injury at 14 Days After Application)
| Compound/Herbicide | Application Rate (g/ha) | Amaranthus retroflexus (Pigweed) | Chenopodium album (Lambsquarters) | Abutilon theophrasti (Velvetleaf) | Brassica napus (Rapeseed) | Reference |
| Novel Compound V-8 | 300 | 95% | 100% | 100% | - | [1] |
| Picloram | 300 | <90% | <90% | <90% | - | [1] |
| Novel Compound 5a | 250 | 100% | 100% | - | - | [10] |
| Novel Compound S063 | 500 | - | Good Control | - | Good Control | [2] |
| Florpyrauxifen | 500 | Superior Control | Superior Control | Superior Control | Superior Control | [2] |
Table 2: Comparative Root Growth Inhibition of Arabidopsis thaliana
| Compound/Herbicide | Concentration (µM) | Root Growth Inhibition (%) | IC₅₀ Value (µM) | Reference |
| Novel Compound V-7 | - | - | 0.004 | [1] |
| Halauxifen-methyl | - | - | 0.18 | [1] |
| Novel Compound S202 | 0.5 | 78.4% | - | [2] |
| Florpyrauxifen | 0.5 | 33.8% | - | [2] |
| Picloram | 0.5 | <30% | ~1.0 | [2] |
Note: IC₅₀ is the concentration required to inhibit root growth by 50%. A lower value indicates higher potency.
The data clearly indicates that synthetic modifications to the picolinic acid scaffold, such as the introduction of aryl-substituted pyrazolyl groups, can lead to derivatives with significantly enhanced herbicidal potency compared to older synthetic auxins like picloram.[1][10] Notably, compounds like V-7 show an IC₅₀ value that is 45 times lower than the commercial herbicide halauxifen-methyl, highlighting the potential for discovering highly active molecules through this chemical approach.[1]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized bioassays are essential. The following protocols are foundational for screening and characterizing novel herbicidal compounds.
Experimental Workflow for Herbicide Efficacy Screening
References
- 1. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CH422785A - Process for the preparation of picolinic acid derivatives - Google Patents [patents.google.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 5-(Aminomethyl)picolinonitrile Dihydrochloride
Introduction: The Imperative of Structural Integrity in Synthesis
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor and regulatory compliance. 5-(Aminomethyl)picolinonitrile dihydrochloride is a pivotal building block, utilized in the synthesis of a variety of pyridine derivatives for drug discovery and medicinal chemistry.[1] Its dihydrochloride salt form enhances aqueous solubility, a desirable property for reaction chemistry and formulation.[1][2]
Given its role as a precursor to novel therapeutic agents, verifying the precise connectivity of the aminomethyl and nitrile groups on the picoline framework, as well as confirming the salt stoichiometry, is not merely a procedural step but a critical quality attribute. An error in structure at this stage can have cascading consequences, leading to the synthesis of incorrect target molecules, loss of resources, and invalid biological data.
This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive structural elucidation of this compound. We will delve into the causality behind experimental choices, present validated protocols, and demonstrate how a multi-faceted analytical approach provides a self-validating system for absolute structural confirmation.
Comparative Analysis of Spectroscopic Techniques
No single technique can provide a complete structural picture. True confidence is achieved by integrating the complementary data from orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and their combined data provide a powerful, synergistic confirmation of the proposed structure.
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹H & ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment, and stereochemistry. | - Unambiguously determines the substitution pattern on the pyridine ring.- Confirms the presence and connectivity of the aminomethyl group.- Protonation state of the amine and pyridine nitrogen can be inferred from chemical shifts. | - Requires higher sample concentration.- May not directly confirm the presence of chloride counter-ions (without specialized techniques). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z), determining the molecular weight and elemental formula (with high resolution). Fragmentation patterns reveal structural motifs. | - Confirms the molecular weight of the parent free base (C₇H₇N₃).[3]- Fragmentation can show the loss of HCl, supporting the salt structure.[2]- High-resolution MS (HRMS) can verify the elemental composition. | - "Soft" ionization is needed to observe the molecular ion of the salt.- Does not provide information on atom connectivity.- Isomer differentiation can be challenging without fragmentation. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. | - Quickly confirms the presence of key functional groups: nitrile (C≡N), protonated amine (-NH₃⁺), and the aromatic pyridine ring.[4][5]- Very sensitive to changes in bond character, confirming salt formation. | - Provides limited information about the overall molecular skeleton.- Spectrum can be complex in the "fingerprint region".[6][7]- Does not provide information on substitution patterns. |
In-Depth Analysis and Expected Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential. The dihydrochloride form means the primary amine is protonated to an ammonium group (-NH₃⁺), and depending on the pKa, the pyridine nitrogen may also be protonated. This protonation significantly influences the electronic environment and thus the chemical shifts.
Expected ¹H NMR Spectrum (Solvent: DMSO-d₆)
-
Pyridine Ring Protons (δ 8.0-9.0 ppm): The three protons on the pyridine ring will appear in the downfield aromatic region. Due to the electron-withdrawing effects of the nitrile group and the protonated ring nitrogen, their signals will be shifted significantly downfield compared to unsubstituted pyridine.[8][9] We expect to see three distinct signals, likely exhibiting doublet and doublet-of-doublets splitting patterns, which confirms the 2,5-disubstitution pattern.
-
Aminomethyl Protons (-CH₂-) (δ ~4.3 ppm): The two protons of the methylene group adjacent to the ammonium group and the aromatic ring will be deshielded. They are expected to appear as a singlet or a broad singlet. In a similar molecule, these protons appear around 3.8-4.0 ppm, and the deshielding effect of the nitrile group could shift this further downfield.[2]
-
Ammonium Protons (-NH₃⁺) (δ ~8.5-9.5 ppm, broad): The protons on the nitrogen will be significantly deshielded and will likely appear as a broad peak due to rapid exchange with any trace water and quadrupolar coupling with the nitrogen atom.
Expected ¹³C NMR Spectrum (Solvent: DMSO-d₆)
-
Pyridine Ring Carbons (δ 120-160 ppm): Five distinct signals are expected, corresponding to the five carbons of the pyridine ring. Carbons directly attached to nitrogen or the electron-withdrawing nitrile group will be the most downfield.[10]
-
Nitrile Carbon (-C≡N) (δ ~115-120 ppm): A characteristic sharp signal for the nitrile carbon is expected in this region.[11]
-
Aminomethyl Carbon (-CH₂-) (δ ~40-45 ppm): The aliphatic carbon of the methylene group will appear significantly upfield compared to the aromatic carbons.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight, acting as the first checkpoint for structural validation. For a salt, a soft ionization technique like Electrospray Ionization (ESI) is crucial to avoid premature fragmentation and observe the ion corresponding to the protonated free base.
-
Molecular Formula (Free Base): C₇H₇N₃
-
Monoisotopic Mass (Free Base): 133.0640 Da[3]
-
Expected Ion (ESI, Positive Mode): The primary species observed will be the protonated free base, [M+H]⁺, at an m/z of 134.0718 . High-resolution mass spectrometry (HRMS) should be used to confirm this exact mass, which validates the elemental formula.
-
Nitrogen Rule: The free base has an odd molecular mass (133) and an odd number of nitrogen atoms (3), which is consistent with the nitrogen rule.[12]
-
Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion (m/z 134.07) can reveal key structural fragments. Expected losses include the neutral loss of ammonia (loss of 17 Da) from the aminomethyl group and the loss of hydrogen cyanide (loss of 27 Da) from the nitrile and ring. These fragmentation pathways provide strong evidence for the presence and location of these functional groups.[13]
FTIR Spectroscopy: The Functional Group Fingerprint
FTIR provides rapid and definitive confirmation of the functional groups present. The spectrum of the dihydrochloride salt will be distinct from that of the free base, particularly in the N-H stretching region.
-
-NH₃⁺ Stretch (Broad, ~2400-3200 cm⁻¹): The most telling feature of the salt formation will be a very broad and strong absorption in this region, characteristic of the N-H stretching vibrations in an ammonium salt.
-
C≡N Stretch (Sharp, ~2230-2240 cm⁻¹): A sharp, strong absorption peak is expected for the nitrile group. Its position indicates conjugation with the aromatic ring.[5]
-
Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker bands just above 3000 cm⁻¹ confirms the presence of C-H bonds on the aromatic pyridine ring.[6]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Weaker bands just below 3000 cm⁻¹ are expected for the methylene (-CH₂) group.[6]
-
NH₃⁺ Bending (~1600-1500 cm⁻¹): An absorption of medium intensity in this region corresponds to the asymmetric and symmetric bending modes of the ammonium group.
-
Pyridine Ring Vibrations (~1600-1400 cm⁻¹): A series of sharp absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will not exchange with the N-H protons, allowing them to be observed.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.
-
(Optional) Acquire advanced 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton-carbon connectivities.
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stock Solution: From this stock, prepare a final solution for injection at a concentration of ~1-10 µg/mL.
-
Acquisition (ESI-MS):
-
Set up the mass spectrometer with an ESI source operating in positive ion mode.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest (m/z 134.07).
-
Acquire a full scan mass spectrum. For high-resolution data, use a TOF or Orbitrap analyzer.
-
For fragmentation data (MS/MS), select the parent ion (m/z 134.07) and apply collision-induced dissociation (CID) energy to generate fragment ions.
-
Protocol 3: FTIR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Contact: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal (e.g., diamond or germanium).
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualizing the Workflow: An Integrated Approach
The following workflow illustrates how data from each technique is synthesized to achieve unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The structural elucidation of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While NMR spectroscopy provides the definitive skeletal framework and connectivity, mass spectrometry validates the elemental composition and molecular weight, and FTIR offers rapid, unequivocal confirmation of the key functional groups and the crucial dihydrochloride salt form. Relying on a single method introduces ambiguity; for instance, MS alone cannot distinguish between isomers, and FTIR cannot define the substitution pattern. By integrating the data from these three orthogonal techniques, researchers can create a self-validating dossier of evidence that confirms the molecular structure with the highest degree of scientific confidence, ensuring the integrity of subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]
- 3. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Preclinical Validation of Novel 5-(Aminomethyl)picolinonitrile Dihydrochloride (AMPN) Derivatives as Potent Kinase Inhibitors
In the landscape of targeted cancer therapy, the pursuit of novel small molecule inhibitors with superior potency, selectivity, and in vivo efficacy is relentless. This guide provides a comprehensive framework for the in vitro and in vivo validation of a promising new class of compounds: 5-(Aminomethyl)picolinonitrile dihydrochloride (AMPN) derivatives. For the purpose of this guide, we will focus on a hypothetical lead candidate, AMPN-001 , designed as a potent inhibitor of "Novel Kinase X" (NKX), a serine/threonine kinase implicated in the progression of non-small cell lung cancer (NSCLC).
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, ensuring a robust and self-validating preclinical data package. We will compare the performance of AMPN-001 against a fictional, established pan-kinase inhibitor, "Pankinib," to highlight the potential advantages of our targeted approach.
The Rationale for Targeting Novel Kinase X (NKX)
NKX is a recently identified kinase that has been shown to be overexpressed in a significant subset of NSCLC tumors. Its activation is correlated with increased cell proliferation, metastasis, and resistance to standard-of-care therapies. The signaling cascade initiated by NKX is believed to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. Therefore, the development of a potent and selective NKX inhibitor represents a promising therapeutic strategy for this patient population.
A Comparative Analysis of Synthetic Routes for 5-(Aminomethyl)picolinonitrile Dihydrochloride
Abstract
5-(Aminomethyl)picolinonitrile serves as a critical building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. The efficient and scalable production of its dihydrochloride salt is paramount for drug development pipelines. This guide provides an in-depth comparative analysis of the predominant synthetic routes to 5-(Aminomethyl)picolinonitrile dihydrochloride. We will dissect two primary strategies: the Reductive Amination of 5-cyanopicolinaldehyde and the Gabriel Synthesis starting from 5-(bromomethyl)picolinonitrile. This document will detail the experimental protocols, explore the underlying chemical principles, and present a comparative assessment based on yield, purity, scalability, and safety considerations to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: Significance of 5-(Aminomethyl)picolinonitrile
Substituted picolinonitriles are a class of compounds that feature prominently in the landscape of modern drug discovery. The nitrile group is a versatile functional handle, capable of being transformed into various nitrogen-containing heterocycles or reduced to an amine.[1] The aminomethyl group at the 5-position of the pyridine ring provides a key vector for molecular elaboration, enabling the construction of complex molecules with diverse biological activities, such as kinase inhibitors for oncology.[2] The dihydrochloride salt form enhances the stability and aqueous solubility of the amine, making it more amenable to handling and subsequent reactions in pharmaceutical manufacturing.
Given its strategic importance, the development of a robust and economical synthesis is a primary concern for process chemists. This guide aims to provide a clear, evidence-based comparison of viable synthetic methodologies.
Overview of Synthetic Strategies
Two principal retrosynthetic disconnections guide the synthesis of 5-(aminomethyl)picolinonitrile. The first approach involves the formation of the carbon-nitrogen bond at a late stage via reductive amination of an aldehyde precursor. The second strategy relies on the displacement of a leaving group from a halomethyl intermediate, using a protected nitrogen source to prevent over-alkylation.
Route 1: Reductive Amination of 5-Cyanopicolinaldehyde
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine.[3] This one-pot reaction is often favored for its efficiency and atom economy.[4]
Synthesis of the Aldehyde Precursor
The viability of this route hinges on the accessibility of the key intermediate, 5-cyanopicolinaldehyde. A common method involves the oxidation of the corresponding alcohol, 5-(hydroxymethyl)picolinonitrile, which itself can be synthesized from 5-methylpicolinonitrile.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and In Situ Reduction To a solution of 5-cyanopicolinaldehyde (1.0 equiv.) in methanol is added a solution of ammonia in methanol (7N, 5.0 equiv.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction vessel is then cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise, maintaining the internal temperature below 10 °C.[5] The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
Step 2: Work-up and Salt Formation The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amine is dissolved in anhydrous diethyl ether, and a solution of HCl in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Mechanistic Rationale and Discussion
The reaction proceeds in two main stages. First, the ammonia acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[3] The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a cost-effective choice, but it can also reduce the starting aldehyde.[5] Therefore, it is added after allowing sufficient time for imine formation.
A milder and more selective reducing agent, sodium cyanoborohydride (NaBH₃CN), can be used, which selectively reduces the protonated iminium ion in the presence of the aldehyde, allowing for a true one-pot reaction where all reagents can be mixed from the start.[6][7] However, NaBH₃CN is more toxic and expensive. Sodium triacetoxyborohydride (STAB) is another effective alternative, particularly in non-protic solvents.[5]
Route 2: Gabriel Synthesis from 5-(Bromomethyl)picolinonitrile
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[8][9] It utilizes a phthalimide anion as a surrogate for ammonia.[10]
Synthesis of the Halomethyl Precursor
This pathway begins with the synthesis of 5-(bromomethyl)picolinonitrile. This intermediate is typically prepared from 5-(hydroxymethyl)picolinonitrile via reaction with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1] The bromomethyl compound is a potent electrophile, readily undergoing Sₙ2 reactions.[1][11]
Experimental Protocol: Gabriel Synthesis
Step 1: N-Alkylation of Potassium Phthalimide Potassium phthalimide (1.1 equiv.) is suspended in anhydrous N,N-dimethylformamide (DMF). A solution of 5-(bromomethyl)picolinonitrile (1.0 equiv.) in DMF is added, and the mixture is heated to 60-70 °C for 4-6 hours.[12] The reaction is monitored by TLC until the starting halide is consumed.
Step 2: Hydrazinolysis (Ing-Manske Procedure) The reaction mixture is cooled to room temperature, and hydrazine hydrate (1.5 equiv.) is added.[8] The mixture is then heated to 80-90 °C for 2 hours, during which a thick precipitate of phthalhydrazide forms.
Step 3: Work-up and Salt Formation After cooling, the reaction mixture is diluted with water and acidified with concentrated HCl. The phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid residue is triturated with ethanol to afford this compound, which can be further purified by recrystallization.
Mechanistic Rationale and Discussion
The first step is a standard Sₙ2 reaction where the nucleophilic phthalimide anion displaces the bromide from the benzylic-like position.[10] The use of DMF as a polar aprotic solvent accelerates this step.[12]
The second step, the liberation of the amine, is crucial. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[13] The Ing-Manske procedure, using hydrazine, is generally preferred.[12] Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable six-membered phthalhydrazide ring and releasing the desired primary amine.[8] This method is effective but can present challenges in separating the product from the phthalhydrazide byproduct.[8]
Comparative Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis |
| Starting Materials | 5-Cyanopicolinaldehyde, Ammonia | 5-(Bromomethyl)picolinonitrile, Potassium Phthalimide |
| Key Reagents | Sodium Borohydride (or NaBH₃CN) | Hydrazine Hydrate |
| Overall Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Purity | Good; potential for side-products from aldehyde reduction. | Excellent; avoids over-alkylation. Phthalhydrazide removal is key. |
| Scalability | Good; one-pot nature is advantageous. Handling of gaseous ammonia can be a challenge on a large scale. | Excellent; well-established and robust procedure. Solid reagents are easy to handle. |
| Safety & Hazards | Use of borohydrides requires care (flammable H₂ evolution). NaBH₃CN is highly toxic. | Hydrazine is a toxic and potentially explosive reagent. PBr₃ is corrosive. |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents (ammonia, NaBH₄). | Can be more expensive due to the cost of potassium phthalimide and hydrazine. |
Conclusion and Recommendations
Both the reductive amination and Gabriel synthesis routes are viable and effective methods for preparing this compound.
The Reductive Amination route is often preferred for its operational simplicity (one-pot) and cost-effectiveness, making it attractive for initial lab-scale synthesis. However, careful control of the reaction conditions is necessary to minimize the reduction of the starting aldehyde and ensure high purity. The use of milder, more selective reducing agents like STAB can improve outcomes but at an increased cost.
The Gabriel Synthesis route typically provides higher yields and exceptional purity, as it intrinsically prevents the formation of secondary and tertiary amine byproducts.[12][13] This makes it a highly reliable and robust method, particularly well-suited for large-scale production where purity is paramount. The primary drawbacks are the higher cost of reagents and the handling of hazardous materials like hydrazine.
The ultimate choice of synthetic route will depend on the specific requirements of the project. For rapid, cost-sensitive synthesis where moderate purity is acceptable, reductive amination is a strong candidate. For large-scale campaigns demanding high purity and yield, the Gabriel synthesis, despite its higher initial cost, often proves to be the more robust and reliable option.
References
- 1. 5-(Bromomethyl)nicotinonitrile | 1211530-54-9 | Benchchem [benchchem.com]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. 5-(Bromomethyl)picolinonitrile | 308846-06-2 [sigmaaldrich.com]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Novel Checkpoint Kinase 1 (CHK1) Inhibitors: Benchmarking Against a 5-(Pyrimidin-2-ylamino)picolinonitrile-Based Compound
This guide provides a comprehensive comparison of emerging Checkpoint Kinase 1 (CHK1) inhibitors against a potent and selective inhibitor derived from a 5-(pyrimidin-2-ylamino)picolinonitrile scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. We will delve into the mechanism of action, comparative preclinical data, and the essential experimental protocols for robustly evaluating these compounds.
The Rationale for Targeting CHK1 in Oncology
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, providing a critical window for DNA repair before the cell enters mitosis.[3][4] Many cancer cells harbor defects in other cell cycle checkpoints, such as the p53 pathway, rendering them highly reliant on CHK1 for survival.[4] This dependency presents a therapeutic opportunity: inhibiting CHK1 can selectively push cancer cells with damaged DNA into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[1] Consequently, CHK1 inhibitors are being actively investigated, both as monotherapies and in combination with DNA-damaging chemotherapeutic agents like gemcitabine.[3][5]
The Benchmark: A Potent 5-(Pyrimidin-2-ylamino)picolinonitrile-Based CHK1 Inhibitor
Our benchmark for this comparison is a highly potent and selective CHK1 inhibitor, referred to here as (R)-17 , which emerged from a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives.[6][7] This compound demonstrated exceptional potency with an IC50 of 0.4 nM against CHK1 and remarkable selectivity, being over 4300-fold more selective for CHK1 than the closely related kinase CHK2.[6][7] Such high selectivity is critical, as off-target inhibition of other kinases can lead to unwanted toxicities.[8] (R)-17 has also shown significant anti-proliferative activity in various hematologic malignancy cell lines and demonstrated in vivo efficacy in xenograft models.[6][7]
The New Contenders: A Look at Novel CHK1 Inhibitors in Development
For this guide, we will compare our picolinonitrile-based benchmark, (R)-17, against three notable CHK1 inhibitors that have been in clinical development: Prexasertib (LY2606368) , SRA737 (CCT245737) , and GDC-0575 .[9][10][11][12] These compounds have been selected due to their well-documented preclinical and clinical data, providing a robust basis for comparison.
Mechanism of Action: A Shared Strategy
All the inhibitors discussed in this guide, including our benchmark compound, are ATP-competitive inhibitors.[2][8][13] They function by binding to the ATP-binding pocket of the CHK1 kinase, preventing its phosphorylation and subsequent activation.[2] This inhibition disrupts the downstream signaling cascade that leads to cell cycle arrest.[3]
Caption: Simplified CHK1 Signaling Pathway and Point of Inhibition.
Comparative Data Presentation
The following tables summarize the key preclinical data for our benchmark inhibitor and the new contenders.
Table 1: In Vitro Biochemical Potency
| Compound | Target(s) | IC50 (nM) | Selectivity vs. CHK2 |
| (R)-17 (Benchmark) | CHK1 | 0.4 | >4300-fold |
| Prexasertib (LY2606368) | CHK1, CHK2 | <1 (CHK1), 8 (CHK2) | ~8-fold |
| SRA737 (CCT245737) | CHK1 | 1.4 | >1000-fold |
| GDC-0575 | CHK1 | 1.2 | Highly Selective |
Data compiled from references[6][7][9][12][14][15].
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Representative Cell Line (Cancer Type) | Cellular IC50 (nM) | In Vivo Model | Notable In Vivo Outcome |
| (R)-17 (Benchmark) | Z-138 (Mantle Cell Lymphoma) | 13 | Z-138 Xenograft | Significant tumor growth inhibition as a single agent.[6][7] |
| Prexasertib (LY2606368) | Ovarian Cancer Cell Lines | 1-10 | Ovarian and Pancreatic Cancer Xenografts | Inhibition of primary tumor growth and reduction of metastases.[14] |
| SRA737 (CCT245737) | HT29 (Colon Cancer) | 30-220 | HT29 Xenograft | Potentiation of gemcitabine's anti-tumor effects.[12][16] |
| GDC-0575 | Melanoma Cell Lines | Potent activity | D20 and C002 Xenografts | Effective tumor growth blockage as a single agent.[11] |
Data compiled from references[6][7][11][12][15][16][17].
Experimental Protocols for Benchmarking CHK1 Inhibitors
To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays.
Biochemical Kinase Assay (for IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CHK1.
Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by CHK1.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing purified recombinant CHK1 enzyme, a suitable substrate (e.g., a generic kinase peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitors (e.g., (R)-17, Prexasertib, etc.) to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the CHK1 activity.
-
Data Analysis: Plot the luminescence (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Checkpoint Abrogation Assay (Western Blot)
This assay determines the functional consequence of CHK1 inhibition in a cellular context by measuring the phosphorylation status of downstream targets.
Principle: Active CHK1 phosphorylates CDC25, leading to its degradation and preventing entry into mitosis. CHK1 inhibition prevents CDC25 phosphorylation. This assay often involves first inducing DNA damage to activate the CHK1 pathway.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HT29 colon cancer cells) and allow them to adhere overnight.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., gemcitabine or camptothecin) for a defined period to induce cell cycle arrest and activate CHK1.
-
Inhibitor Treatment: Add the CHK1 inhibitors at various concentrations to the culture medium and incubate for an appropriate duration.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies against phospho-CHK1 (as a marker of target engagement) and downstream markers such as phospho-CDC25 or phospho-Histone H3 (a marker of mitotic entry). Also, probe for total CHK1 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence-based detection system.
-
-
Analysis: A potent CHK1 inhibitor will show a decrease in phospho-CHK1 and an increase in markers of mitotic entry, indicating abrogation of the cell cycle checkpoint.
Caption: Experimental Workflow for Cellular Checkpoint Abrogation Assay.
Conclusion
The development of potent and selective CHK1 inhibitors represents a promising strategy in oncology. The 5-(pyrimidin-2-ylamino)picolinonitrile scaffold has yielded benchmark compounds like (R)-17, which exhibit excellent potency and selectivity.[6][7] Newer inhibitors such as Prexasertib, SRA737, and GDC-0575 have also demonstrated significant preclinical and clinical potential.[9][10][11][12] When benchmarking new inhibitors, it is crucial to perform a head-to-head comparison using standardized biochemical and cellular assays to assess not only potency but also selectivity and the on-target cellular effects. The experimental protocols provided in this guide offer a robust framework for such evaluations, ensuring data integrity and reproducibility. The ultimate goal is to identify inhibitors with the most favorable therapeutic index, maximizing anti-tumor efficacy while minimizing off-target toxicities.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-(Aminomethyl)picolinonitrile Dihydrochloride in Synthesis
Introduction: The Strategic Value of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug development, the selection of starting materials and key intermediates is a critical decision point that profoundly impacts project timelines, costs, and ultimate success. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, demands a diverse toolkit of functionalized building blocks for its elaboration. Among these, 5-(Aminomethyl)picolinonitrile dihydrochloride stands out as a bifunctional reagent of significant interest. Its structure, featuring a nucleophilic aminomethyl group and an electrophilic nitrile on a pyridine core, offers multiple handles for synthetic diversification.[1][2]
This guide provides an in-depth cost-benefit analysis of employing this compound in complex synthesis projects. We will move beyond a simple price comparison to dissect the hidden costs and benefits associated with its use, from reaction efficiency and scalability to the strategic advantages it confers in library synthesis and lead optimization. This analysis is grounded in established synthetic principles and supported by comparative data to empower researchers and process chemists to make informed strategic decisions.
Logical Framework for Analysis
A comprehensive evaluation requires a structured approach. The following workflow outlines the key parameters considered in this guide for assessing the utility of this compound against its alternatives.
Caption: A workflow for the cost-benefit analysis of a chemical reagent.
Part 1: A Deep Dive into the Cost Metrics
The true cost of a synthetic route extends far beyond the price-per-gram of the starting material. A holistic analysis must encompass all resources consumed throughout the synthetic sequence.
Direct Acquisition Costs
This compound is a commercially available specialty chemical. Its cost is higher than that of simpler, unfunctionalized pyridines. However, its dihydrochloride salt form offers enhanced stability and solubility in certain solvent systems, which can be an advantage in specific reaction setups.[2] The primary alternative is often not a direct replacement but an entirely different synthetic strategy, such as building the molecule from a less functionalized precursor, like 5-methyl-2-cyanopyridine or starting with a chloromethyl analog.[1]
Process and Consumable Costs
The key economic advantage of a highly functionalized intermediate lies in its ability to reduce the number of synthetic steps. Consider two hypothetical routes to a target molecule:
-
Route A: Utilizes this compound.
-
Route B: Starts from 5-bromo-2-methylpyridine, requiring separate steps to introduce the aminomethyl and nitrile functionalities.
While the starting material for Route B is cheaper, it necessitates additional reagents (e.g., a cyanide source, ammonia or a protected amine equivalent, catalysts for cross-coupling and amination reactions), solvents for each step, and energy for heating/cooling and purification. These accumulated costs can easily surpass the initial savings on the starting material. Nitrile synthesis, in particular, can sometimes require catalysts that are sensitive to poisoning, leading to potential additional costs for optimization and troubleshooting.[3]
Comparative Cost Overview
| Parameter | Route A: Using 5-(Aminomethyl)picolinonitrile·2HCl | Route B: Multi-Step from 5-bromo-2-methylpyridine | Commentary |
| Starting Material Cost | Higher | Lower | The initial cost is the most apparent but often misleading metric. |
| Number of Steps | Fewer (typically 1-2 steps to target) | More (typically 3-5 steps to target) | Each additional step adds significant cost in labor, time, and materials. |
| Reagent/Catalyst Cost | Lower (fewer transformations needed) | Higher (requires reagents for cyanation, bromination, amination) | Multi-step syntheses accumulate the costs of diverse reagents. |
| Purification Cost | Lower (fewer intermediates to purify) | Higher (chromatography often needed for multiple intermediates) | Purification is a major bottleneck and cost driver in process chemistry. |
| Overall Cost-Effectiveness | Often higher for complex, small-to-medium scale synthesis | May be favored for very large-scale synthesis of a specific target if the process is highly optimized. | The "crossover point" depends on the complexity of the final molecule and the scale of production. |
Part 2: The Overlooked Benefits - A Scientist's Perspective
The benefits of using a well-designed building block like this compound are often realized in efficiency, versatility, and the acceleration of research timelines.
Yield, Purity, and Atom Economy
Convergent synthesis, where complex fragments are coupled late in a synthetic sequence, generally leads to higher overall yields compared to linear synthesis. By providing two key functional groups in a single molecule, this compound facilitates a more convergent approach. This reduces the number of steps where yield loss can occur, leading to a more efficient conversion of starting material to final product. The principles of green chemistry also favor routes with fewer steps and higher atom economy.[4][5]
Synthetic Versatility and Project Acceleration
The true power of this reagent lies in its bifunctionality. The aminomethyl group can be readily acylated, alkylated, or used in reductive aminations, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions to form various heterocycles.[6][7] This versatility is a significant advantage in a drug discovery setting.
References
- 1. 5-(Chloromethyl)picolinonitrile| [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)picolinonitrile Dihydrochloride
Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, ensuring the safe and compliant disposal of reagents like 5-(Aminomethyl)picolinonitrile dihydrochloride is not just a regulatory necessity but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Compound: Hazard Profile of this compound
Before proceeding with any disposal protocol, it is crucial to understand the inherent hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing a nitrile group, an aminomethyl group, and a pyridine ring, as a dihydrochloride salt—suggests a hazard profile that should be treated with caution.
Based on analogous compounds like 2-(Aminomethyl)pyridine and other nitrile-containing aromatic compounds, the primary hazards are likely to include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation/Corrosion: May cause skin irritation and serious eye irritation or damage.[1][2]
-
Environmental Hazard: As with many synthetic chemical compounds, it should be prevented from entering drains and waterways to avoid environmental contamination.[3][4]
Therefore, this compound must be treated as hazardous waste .
The Cardinal Rule: Do Not Dispose Down the Drain
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5][6] This practice is not only a violation of most institutional and municipal regulations but also poses a significant threat to aquatic life and the integrity of wastewater treatment systems.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any chemical waste, including this compound, donning the appropriate PPE is mandatory. This protects you from potential exposure and ensures your safety throughout the disposal process.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the chemical. |
| Lab Coat | A standard, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS. | To prevent inhalation of any dust or aerosolized particles. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant chemical waste management program.[8][9]
-
Solid Waste: Collect unadulterated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Incompatible Wastes: Never mix this compound with incompatible materials. Nitriles can react violently with strong oxidizing agents and strong acids.[10] Always maintain separate waste streams.
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Compatibility: Use containers made of materials that are compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[6]
-
Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top cap.[5][6]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[6]
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste disposal personnel.
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Your name, laboratory room number, and contact information
Step 4: Storage
Proper storage of the hazardous waste container while it is being filled is crucial to prevent accidents.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.[6] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Segregation: Store the container away from incompatible chemicals.
Step 5: Requesting a Waste Pickup
Once the waste container is full, or if you will no longer be adding to it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5][11]
-
Follow Institutional Procedures: Each institution has a specific procedure for requesting a hazardous waste pickup. Familiarize yourself with and follow these procedures diligently.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[11] This should be handled by trained EHS professionals.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can clean it up yourself.
-
Alert others in the area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Label the waste container appropriately and request a pickup.
-
-
Large Spills: For a large spill, or if you are ever in doubt about your ability to handle a spill safely:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
The Logic of Proper Disposal: A Visual Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. calpaclab.com [calpaclab.com]
- 11. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of 5-(Aminomethyl)picolinonitrile Dihydrochloride
In the landscape of pharmaceutical and agrochemical research, the precise and safe handling of novel chemical intermediates is paramount.[1] 5-(Aminomethyl)picolinonitrile dihydrochloride, a key building block in the synthesis of innovative pyridine derivatives, demands a meticulous approach to laboratory safety.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest standards of safety and scientific integrity. Our goal is to empower you with the knowledge to not only follow protocols but to understand the rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard: Why Caution is Critical
This compound and structurally similar compounds are classified as hazardous materials that can cause severe skin burns and eye damage.[2][3] The dihydrochloride salt form, while enhancing solubility for synthetic applications, underscores the need for stringent safety measures.[1] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[2] Inhalation may lead to irritation of the mucous membranes and upper respiratory tract, while ingestion can cause severe damage to the digestive tract.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation—it is an essential safeguard.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against chemical splashes and direct contact.[4] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Protects against splashes that can cause severe eye damage.[5] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant and impervious lab coat or clothing | Safeguards against skin contact from spills and splashes.[5] Should be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation. If exposure limits are exceeded, a full-face respirator may be necessary. | Minimizes the risk of inhaling airborne particles or vapors of the compound.[5][6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][7]
-
Spill Kit: Have a spill kit rated for corrosive materials readily available.
The order in which you put on your PPE is critical to ensure complete protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
